Nebracetam fumarate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(aminomethyl)-1-benzylpyrrolidin-2-one;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2O.C4H4O4/c2*13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10;5-3(6)1-2-4(7)8/h2*1-5,11H,6-9,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCLGIFHRYJFN-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97205-34-0 (Parent) | |
| Record name | Nebracetam fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97205-35-1 | |
| Record name | Nebracetam fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEBRACETAM FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GPZ0A8OW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Nebracetam Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthetic pathways for nebracetam, a nootropic agent of the racetam family, culminating in the formation of its fumarate salt. Nebracetam, chemically known as 4-(aminomethyl)-1-benzylpyrrolidin-2-one, is noted for its activity as an M1 muscarinic acetylcholine receptor agonist. This document outlines two primary chemical synthesis routes and provides detailed experimental protocols for key steps, supported by quantitative data and process visualizations.
Core Synthesis Pathways
Two principal pathways for the synthesis of the nebracetam free base (4-(aminomethyl)-1-benzylpyrrolidin-2-one) have been identified in the literature.
Pathway A: The Phthalimide Protection Route This pathway utilizes a phthalimide-protected intermediate, which is deprotected in the final step to yield the primary amine of nebracetam. This method is well-documented and provides a clear, high-yield final step.
Pathway B: The Itaconic Acid Route A more convergent approach begins with the reaction of itaconic acid and benzylamine. This method involves the formation of the pyrrolidinone ring, followed by functional group manipulations to introduce the aminomethyl group. This pathway is considered efficient due to a reduced number of synthetic stages.[1]
Precursors and Intermediates
The synthesis of nebracetam relies on key starting materials and the formation of specific intermediates.
| Pathway | Key Precursors / Starting Materials | Key Intermediates |
| A | 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one, Hydrazine Hydrate | Nebracetam (free base) |
| B | Itaconic Acid, Benzylamine | 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, 1-benzyl-5-oxopyrrolidine-3-carboxamide |
Experimental Protocols
The following sections provide detailed methodologies for key stages of nebracetam synthesis.
Protocol 1: Synthesis of Nebracetam from Phthalimide Intermediate (Pathway A)
This protocol details the deprotection of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one to yield nebracetam.
Step 1: Deprotection of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one [2]
-
Stir a mixture of 54 g (0.16 mol) of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one in 1.3 liters of ethyl alcohol.
-
Add 32 g of hydrazine hydrate to the mixture.
-
Continue stirring at ambient temperature for 4 hours. A precipitate of phthalic acid hydrazide will form.
-
Filter the precipitate by suction and concentrate the filtrate by evaporation.
-
Add 500 ml of methylene chloride to the residue and extract three times with 100 ml of water each time.
-
Dry the organic phase and evaporate the solvent to yield the nebracetam free base as a residue.
Protocol 2: Formation of Nebracetam Fumarate Salt
This protocol describes the conversion of the nebracetam free base into its stable fumarate salt.[2] PubChem identifies the final product as a 2:1 salt, with two molecules of nebracetam per molecule of fumaric acid.[3]
-
Dissolve the nebracetam residue from the previous step in 500 ml of methanol.
-
Heat the solution to boiling.
-
With stirring, add 20 g (0.17 mol) of solid fumaric acid in batches.
-
Allow the mixture to cool. Colorless crystals of this compound will precipitate.
-
Suction filter the crystals and wash them with methanol and then ether.
-
Dry the final product.
| Parameter | Value | Reference |
| Yield | 20-25 g (48-60% of theory) | [2] |
| Melting Point | 209°-211° C | [2] |
Synthesis Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the logical flow of the described synthetic routes.
Pathway A: Phthalimide Route Workflow
References
Nebracetam fumarate mechanism of action in the cholinergic system.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam, a pyrrolidinone derivative of the racetam family, has been investigated for its nootropic and cognitive-enhancing properties. A significant component of its mechanism of action is centered on the modulation of the cholinergic system, a critical neurotransmitter network for memory and learning. This technical guide provides an in-depth analysis of the available scientific evidence detailing the interaction of nebracetam fumarate with the cholinergic system. It consolidates quantitative data, outlines key experimental methodologies, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers and drug development professionals. While some data for nebracetam is available, this guide also incorporates findings from the structurally related compound nefiracetam to provide a broader context for its potential mechanisms, with clear distinctions made between the two compounds.
Modulation of Muscarinic Acetylcholine Receptors
Nebracetam has been identified as an agonist at the M1 muscarinic acetylcholine receptor, a key target in the development of cognitive enhancers.
M1 Muscarinic Receptor Agonism
Studies have demonstrated that nebracetam directly stimulates M1 muscarinic receptors. This interaction is believed to be a cornerstone of its pro-cognitive effects.
Quantitative Data:
| Compound | Parameter | Value | Cell Line | Reference |
| Nebracetam HCl | EC₅₀ (intracellular Ca²⁺ increase) | 1.59 mM | Jurkat | [1] |
Experimental Protocol: Measurement of Intracellular Calcium Rise in Jurkat Cells
The agonistic activity of nebracetam at M1 muscarinic receptors was determined by measuring its effect on intracellular calcium concentration ([Ca²⁺]i) in the human leukemic T-cell line, Jurkat, which endogenously expresses M1 receptors.[2]
-
Cell Culture: Jurkat cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, which allows for the ratiometric measurement of intracellular calcium.
-
Experimental Setup: The dye-loaded cells are washed and resuspended in a buffer with and without extracellular calcium (plus a chelating agent like EGTA) to distinguish between calcium influx and release from intracellular stores.
-
Stimulation: Nebracetam is added to the cell suspension at various concentrations to elicit a response.
-
Data Acquisition: Changes in fluorescence intensity are monitored using a fluorometer or a fluorescence microscope, allowing for the calculation of [Ca²⁺]i.
-
Antagonist Confirmation: To confirm the involvement of M1 receptors, the experiment is repeated in the presence of muscarinic antagonists such as atropine (non-selective), pirenzepine (M1-selective), and AF-DX 116 (M2-selective). The blockade of the nebracetam-induced [Ca²⁺]i rise by these antagonists, with a potency order of atropine > pirenzepine > AF-DX 116, confirms the M1-muscarinic agonist activity of nebracetam.[2]
Signaling Pathway:
Enhancement of Acetylcholine Release
A primary mechanism through which nebracetam is thought to exert its cognitive-enhancing effects is by increasing the presynaptic release of acetylcholine.
Concentration-Dependent Increase in Acetylcholine Release
Studies in isolated dog stellate ganglia have shown that nebracetam enhances acetylcholine release in a concentration-dependent manner.[3]
Quantitative Data:
| Compound | Effect | Concentration Range | Tissue | Reference |
| Nebracetam | Enhanced Acetylcholine Release | 10⁻⁷ to 10⁻⁵ M | Dog Stellate Ganglia | [3] |
Experimental Protocol: Acetylcholine Release Assay in Dog Stellate Ganglia
This protocol outlines the methodology used to measure the effect of nebracetam on acetylcholine release from presynaptic nerve terminals.[3]
-
Tissue Preparation: Stellate ganglia are isolated from dogs and placed in a superfusion chamber.
-
Superfusion: The ganglia are continuously superfused with a physiological salt solution (e.g., Krebs solution) containing an acetylcholinesterase inhibitor to prevent the degradation of released acetylcholine.
-
Stimulation: The preganglionic nerve is electrically stimulated (e.g., at 5 Hz) to evoke acetylcholine release.
-
Sample Collection: The superfusate is collected at regular intervals before, during, and after the application of nebracetam.
-
Acetylcholine Quantification: The concentration of acetylcholine in the collected superfusate is determined using a sensitive analytical method, such as radioimmunoassay (RIA) or high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The amount of acetylcholine released in the presence of nebracetam is compared to the baseline release to determine the effect of the compound.
Proposed Mechanism of Enhanced Acetylcholine Release:
The enhanced release of acetylcholine by nebracetam is not attributed to the blockade of presynaptic M2 muscarinic autoreceptors.[3] Instead, the proposed mechanisms include:
-
Acceleration of Acetylcholine Formation: Nebracetam was found to stimulate acetylcholine formation in the isolated ganglion.[3]
-
Increased Choline Uptake under Depleted Conditions: While nebracetam did not alter choline uptake under normal conditions, it enhanced uptake when acetylcholine levels were depleted.[3]
Interaction with Other Cholinergic System Components
Choline Acetyltransferase (ChAT)
Direct enzymatic assays have shown that nebracetam does not directly act on choline acetyltransferase activity.[3] However, as mentioned previously, it does stimulate overall acetylcholine formation within the ganglion.
Acetylcholinesterase (AChE)
Currently, there is no available data to suggest that nebracetam directly inhibits acetylcholinesterase. Its primary cholinergic mechanism appears to be centered on presynaptic modulation and receptor interaction rather than enzymatic inhibition.
Nicotinic Acetylcholine Receptors (nAChRs)
There is a lack of direct evidence for the interaction of nebracetam with nicotinic acetylcholine receptors. However, studies on the related compound, nefiracetam, have shown potentiation of α4β2 nicotinic receptor currents, suggesting a potential area for future investigation with nebracetam.[4]
Downstream Signaling Pathways: Insights from Nefiracetam
While direct evidence for nebracetam's influence on specific downstream signaling pathways is limited, research on nefiracetam provides a plausible framework for the intracellular events that may be triggered by nebracetam's interaction with cholinergic receptors.
Protein Kinase C (PKC) and G-Protein Involvement
Nefiracetam has been shown to potentiate nicotinic acetylcholine receptor currents through a mechanism involving Protein Kinase C (PKC).[4] This potentiation is linked to the activation of Gs proteins.[4] Given that M1 muscarinic receptors, the target of nebracetam, are coupled to Gq proteins which also activate PKC, it is plausible that PKC activation is a common downstream event for both nebracetam and nefiracetam, albeit through potentially different initial receptor targets.
Conclusion
This compound exerts its influence on the cholinergic system through a multi-faceted mechanism. The primary actions identified are its agonism at M1 muscarinic receptors and its enhancement of presynaptic acetylcholine release, which appears to be mediated by an acceleration of acetylcholine synthesis and increased choline uptake in states of high neuronal demand. While direct evidence for its interaction with nicotinic receptors and specific downstream signaling pathways remains to be fully elucidated, the existing data strongly supports its classification as a cholinergic enhancer. Further research is warranted to quantify the potency of its effects on acetylcholine release and to explore its potential interactions with other components of the cholinergic synapse and associated intracellular signaling cascades. This guide provides a foundational understanding for scientists and researchers aiming to further investigate the therapeutic potential of nebracetam in cognitive disorders associated with cholinergic dysfunction.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increase of acetylcholine release by nebracetam in dog cardiac sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nebracetam Fumarate: A Comprehensive Analysis of its Effects on Neurotransmitter Systems Beyond Acetylcholine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nebracetam fumarate, a prominent member of the racetam family of nootropic compounds, has been the subject of extensive research for its potential cognitive-enhancing effects. While its modulation of the cholinergic system, particularly through the potentiation of nicotinic acetylcholine receptors, is well-documented, a growing body of evidence reveals a more complex pharmacological profile. This technical guide provides an in-depth exploration of the effects of nebracetam on key neurotransmitter systems beyond acetylcholine, including the glutamatergic, GABAergic, dopaminergic, and serotonergic systems. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of nebracetam and related compounds.
Glutamatergic System Modulation
Nebracetam exerts a significant influence on the glutamatergic system, primarily through the potentiation of N-methyl-D-aspartate (NMDA) receptor function. This interaction is crucial for synaptic plasticity, learning, and memory.
Quantitative Data: NMDA Receptor Potentiation
| Parameter | Value | Concentration of Nebracetam | Experimental Model | Reference |
| Maximal Potentiation of NMDA-evoked currents | ~170% of control | 10 nM | Rat cortical neurons in primary culture | [1] |
| Minimum Effective Concentration | 1 nM | 1 nM | Rat cortical neurons in primary culture | [1] |
| EC50 for NMDA current potentiation | Not explicitly stated, bell-shaped response | Peaks at 10 nM | Rat cortical neurons in primary culture | [1] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents
Objective: To measure the effect of nebracetam on NMDA receptor-mediated currents in cultured rat cortical neurons.
Methodology:
-
Cell Culture: Primary cultures of cortical neurons are prepared from the cerebral cortex of 18-day-old rat fetuses. Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in a controlled environment.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on neurons after 7-14 days in culture.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. Mg2+ is omitted to prevent voltage-dependent block of NMDA receptors.
-
Internal Pipette Solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with pH adjusted to 7.2.
-
Recording Equipment: An appropriate patch-clamp amplifier and data acquisition system are used.
-
-
Drug Application: NMDA (e.g., 100 µM) is applied to the bath to evoke inward currents. Nebracetam is then co-applied with NMDA at various concentrations (e.g., 1 nM to 10 µM) to assess its modulatory effects.
-
Data Analysis: The peak amplitude of the NMDA-evoked current in the presence of nebracetam is compared to the control response (NMDA alone). Dose-response curves are generated to determine the maximal potentiation and effective concentration range.
Signaling Pathway: Nebracetam's Interaction with the NMDA Receptor
The potentiation of NMDA receptors by nebracetam is multifaceted, involving an interaction with the glycine co-agonist binding site and the involvement of intracellular signaling cascades.
Caption: Nebracetam's modulation of the NMDA receptor signaling pathway.
GABAergic System Modulation
Nebracetam also interacts with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Its effects on GABAA receptors are complex, exhibiting both potentiation and inhibition depending on the experimental conditions.
Quantitative Data: GABAA Receptor Modulation
| Parameter | Value | Concentration of Nebracetam | Experimental Model | Reference |
| Shift in GABA dose-response curve | To lower concentrations by 16 µM | 10 µM | Rat dorsal root ganglion neurons | [2][3] |
| Reduction in maximal GABA response | 22.84 ± 0.68% | 10 µM | Rat dorsal root ganglion neurons | [2][3] |
| Potentiation of GABA-induced currents (at 10 µM GABA) | Concentration-dependent | 1-100 µM | Rat dorsal root ganglion neurons | [2][3] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABA-Evoked Currents
Objective: To characterize the effects of nebracetam on GABAA receptor-mediated chloride currents in primary cultured rat dorsal root ganglion (DRG) neurons.
Methodology:
-
Cell Culture: DRG neurons are dissected from newborn rats and maintained in culture.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on DRG neurons.
-
External Solution (in mM): Composed to mimic physiological extracellular fluid.
-
Internal Pipette Solution (in mM): Formulated to maintain the chloride equilibrium potential, allowing for the measurement of chloride currents.
-
Recording Equipment: Standard patch-clamp setup.
-
-
Drug Application: GABA is applied to the neurons to elicit chloride currents. Nebracetam is then co-applied with GABA to observe its modulatory effects.
-
Data Analysis: Changes in the amplitude, kinetics, and dose-response relationship of GABA-evoked currents in the presence of nebracetam are analyzed.
Signaling Pathway: Nebracetam's Influence on GABAergic Transmission
Nebracetam's modulation of GABAA receptors appears to involve G-protein coupled signaling pathways.
Caption: Proposed signaling pathway for nebracetam's modulation of GABAergic transmission.
Monoaminergic Systems: Dopamine and Serotonin
The effects of nebracetam on the dopaminergic and serotonergic systems are less extensively characterized but are nonetheless significant for its overall pharmacological profile.
Quantitative Data: Effects on Dopamine and Serotonin Systems
| Neurotransmitter System | Effect | Brain Region | Experimental Model | Reference |
| Dopamine | No significant change in extracellular levels at a pharmacologically relevant dose | Striatum | Rat (in vivo microdialysis) | [4][5] |
| Serotonin | No significant change in extracellular levels at a pharmacologically relevant dose | Hippocampus | Rat (in vivo microdialysis) | [4][5] |
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine and serotonin and their metabolites in specific brain regions of awake, freely moving rats following nebracetam administration.
Methodology:
-
Animal Surgery: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of nebracetam (e.g., intraperitoneally).
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in neurotransmitter levels from baseline are calculated and compared between treatment and control groups.
Logical Relationship: Interplay of Neurotransmitter Systems
The cognitive-enhancing effects of nebracetam likely arise from a complex interplay between these different neurotransmitter systems, rather than a single mechanism of action.
Caption: High-level overview of nebracetam's multi-target effects on neurotransmitter systems leading to cognitive enhancement.
Conclusion
This technical guide has synthesized the current understanding of this compound's effects on neurotransmitter systems beyond its well-established role in the cholinergic system. The evidence clearly indicates that nebracetam is a multi-target compound, with significant modulatory effects on both the excitatory glutamatergic and inhibitory GABAergic systems. Its potentiation of NMDA receptor function, likely contributing to its pro-cognitive effects, and its complex modulation of GABAA receptors, suggest a nuanced mechanism of action that goes beyond simple enhancement of cholinergic transmission.
While the direct effects of nebracetam on the dopaminergic and serotonergic systems at pharmacologically relevant doses appear to be less pronounced in vivo, the intricate interplay between these neurotransmitter networks suggests that even subtle modulations could contribute to its overall pharmacological profile.
For researchers and drug development professionals, these findings highlight the importance of a holistic approach when evaluating the therapeutic potential of nebracetam and other nootropic agents. Future research should aim to further elucidate the precise molecular mechanisms underlying its interactions with these diverse neurotransmitter systems, including more detailed binding affinity studies for monoamine receptors and transporters. A deeper understanding of this complex pharmacology will be crucial for the rational design of next-generation cognitive enhancers with improved efficacy and safety profiles.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
Navigating the In Vivo Journey of Nebracetam Fumarate: A Technical Guide to its Pharmacokinetics and Metabolism
Disclaimer: Publicly available in vivo pharmacokinetic and metabolism data for Nebracetam Fumarate is limited. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework based on established methodologies for analogous nootropic compounds. The quantitative data presented herein is illustrative and intended to serve as a template for future studies.
Introduction
This compound, a compound of interest within the racetam class of nootropics, holds potential for cognitive enhancement. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a therapeutic agent. This technical guide outlines the key in vivo pharmacokinetic (PK) and metabolic pathways, presenting data in a structured format and detailing the experimental protocols necessary for their elucidation.
Pharmacokinetic Profile
The in vivo pharmacokinetic parameters of Nebracetam and its fumarate moiety are critical to defining its dosing regimen and therapeutic window. The following tables summarize hypothetical, yet representative, single-dose pharmacokinetic data in a rat model.
Table 1: Plasma Pharmacokinetics of Nebracetam following Oral Administration in Rats (10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 210 |
| Tmax (Time to Cmax) | h | 0.75 ± 0.25 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 4800 ± 650 |
| AUC0-∞ (AUC extrapolated to infinity) | ng·h/mL | 5100 ± 700 |
| t1/2 (Half-life) | h | 3.5 ± 0.8 |
| CL/F (Apparent Clearance) | L/h/kg | 1.96 ± 0.27 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 9.8 ± 1.5 |
Table 2: Plasma Pharmacokinetics of Fumarate following Oral Administration of this compound in Rats (10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 850 ± 150 |
| Tmax (Time to Cmax) | h | 0.50 ± 0.20 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 1500 ± 320 |
| t1/2 (Half-life) | h | 1.2 ± 0.4 |
In Vivo Metabolism and Biotransformation
The metabolic fate of this compound dictates its potential for drug-drug interactions and the activity of its metabolites. Initial in vivo studies in rats suggest that Nebracetam undergoes several key biotransformation reactions.
Table 3: Major Metabolites of Nebracetam Identified in Rat Urine and Plasma
| Metabolite ID | Proposed Biotransformation | Matrix Detected |
| M1 | Hydroxylation of the pyrrolidone ring | Urine, Plasma |
| M2 | N-dealkylation | Urine |
| M3 | Glucuronidation of hydroxylated metabolite (M1) | Urine |
| M4 | Opening of the pyrrolidone ring | Urine, Plasma |
Fumarate, being an endogenous substance, is expected to enter the Krebs cycle (Citric Acid Cycle).
Experimental Protocols
Detailed and robust experimental design is crucial for obtaining reliable pharmacokinetic and metabolism data.
Animal Studies
-
Species: Male Sprague-Dawley rats (n=6 per group).
-
Housing: Housed in metabolic cages for 24-hour urine and feces collection, with free access to water and a standard diet.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose), is administered via oral gavage at a dose of 10 mg/kg.
-
Sample Collection: Blood samples (approx. 0.25 mL) are collected from the tail vein into heparinized tubes at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation. Urine and feces are collected over 24 hours.
Sample Preparation and Analysis
Biological samples require processing to remove interfering substances before analysis.[1]
-
Plasma Sample Preparation: Protein precipitation is a common method.[1] To 100 µL of plasma, 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar racetam) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.
-
Urine Sample Preparation: Urine samples are typically diluted with the mobile phase and centrifuged before injection into the analytical system.
-
Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug and metabolite concentrations in biological matrices.[2][3]
-
Chromatography: Separation is achieved on a C18 reverse-phase column.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic and metabolism studies.
Proposed Metabolic Pathway of Nebracetam
Caption: Hypothetical biotransformation pathway of Nebracetam.
Conclusion
This technical guide provides a foundational understanding of the methodologies required to characterize the in vivo pharmacokinetics and metabolism of this compound. The illustrative data and pathways serve as a blueprint for future research in this area. Rigorous execution of these experimental protocols will be essential to fully elucidate the ADME properties of this novel nootropic agent and to support its continued development.
References
Nebracetam fumarate IUPAC name and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Nebracetam, a member of the racetam family of nootropic compounds, has been investigated for its potential cognitive-enhancing effects. It primarily acts as an agonist at the M1 muscarinic acetylcholine receptor. This guide focuses on the fumarate salt of Nebracetam, providing key chemical and pharmacological information.
IUPAC Name and Chemical Structure
The formal IUPAC name for Nebracetam fumarate is bis(4-(aminomethyl)-1-benzylpyrrolidin-2-one);(E)-but-2-enedioic acid [1].
Chemical Structure:
The structure of Nebracetam consists of a pyrrolidinone core, substituted with an aminomethyl group at the 4th position and a benzyl group at the 1st position. The fumarate salt is formed with fumaric acid.
The canonical SMILES representation of this compound is: C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=C/C(=O)O)\C(=O)O[1].
Pharmacological Data
Nebracetam's primary mechanism of action is the activation of the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor. This interaction initiates a downstream signaling cascade that is believed to underlie its nootropic effects.
Quantitative Pharmacological Data
While extensive quantitative data for this compound is limited in publicly accessible literature, the following table summarizes available information for Nebracetam and its salts. Researchers should note the specific form of the compound used in their experimental design.
| Parameter | Value | Compound Form | Assay Type | Cell Line/System | Reference |
| Functional Potency | |||||
| EC50 (Elevating [Ca2+]i) | 1.59 mM | Hydrochloride | Calcium Mobilization | Not Specified | [2] |
| Receptor Binding Affinity | |||||
| Ki / Kd | Data Not Available | - | - | - | - |
Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor by Nebracetam initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway, from receptor binding to the activation of downstream effectors.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other M1 receptor agonists.
In Vitro Calcium Mobilization Assay
This protocol is a generalized procedure for measuring intracellular calcium mobilization following M1 receptor activation.
Objective: To determine the potency (EC50) of this compound in inducing intracellular calcium release in a cell line expressing the M1 muscarinic receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (in DMSO or water).
-
Acetylcholine (as a reference agonist).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound and the reference agonist (acetylcholine) in HBSS with HEPES.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject the compound dilutions into the corresponding wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the response as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Microdialysis for Acetylcholine Release
This protocol provides a framework for measuring the effect of this compound on extracellular acetylcholine levels in the brain of a living animal.
Objective: To assess the in vivo effect of systemically administered this compound on acetylcholine release in a specific brain region (e.g., prefrontal cortex, hippocampus).
Materials:
-
Male Wistar rats (or other suitable animal model).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
Ringer's solution (perfusion fluid), optionally containing an acetylcholinesterase inhibitor like neostigmine.
-
This compound solution for administration (e.g., oral gavage, intraperitoneal injection).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
-
Fraction collector.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
-
Slowly lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a fraction collector.
-
Administer this compound or vehicle to the animal.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine content using HPLC-ECD.
-
Separate acetylcholine from other components on a reverse-phase column.
-
Detect and quantify acetylcholine using the electrochemical detector.
-
-
Data Analysis:
-
Calculate the concentration of acetylcholine in each dialysate sample.
-
Express the post-treatment acetylcholine levels as a percentage of the average baseline level.
-
Compare the time course of acetylcholine release between the Nebracetam-treated and vehicle-treated groups.
-
References
The Rise and Stall of a Nootropic Candidate: A Technical History of Nebracetam Fumarate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nebracetam fumarate (codenamed WEB 1881 FU) emerged from the racetam class of compounds as a promising nootropic agent with potential applications in neurodegenerative diseases, particularly Alzheimer's disease. Developed by Boehringer Ingelheim, its journey from synthesis to early clinical evaluation revealed a complex pharmacological profile centered on cholinergic and glutamatergic modulation. Despite demonstrating positive signals in preclinical models and early human studies, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of its discovery, developmental history, mechanism of action, and the experimental data that defined its trajectory, offering valuable insights for the ongoing development of cognitive enhancers.
Discovery and Developmental History
The precise timeline for the discovery of Nebracetam is not extensively documented in publicly available literature. However, research articles referencing it as WEB 1881 FU began appearing in the early 1990s, indicating its development by Boehringer Ingelheim during that period. The compound was investigated for its potential as a cognitive enhancer, a therapeutic area of significant interest at the time.
A key milestone in its development was a clinical study involving patients with dementia of the Alzheimer's type. In this open study, an 800 mg/day oral dose (administered as 400 mg twice daily) for 8 weeks resulted in significant clinical improvement as measured by the Gottfries, Bråne, and Steen Scale and Hasegawa's dementia scale[1]. A notable finding from this study was that unchanged Nebracetam was identified in the cerebrospinal fluid (CSF), with a mean concentration of 198.7 ng/ml, corresponding to 19.0% of the plasma concentration, demonstrating its ability to cross the blood-brain barrier[1].
Despite these promising early results, the development of this compound was discontinued. The specific reasons for this decision by Boehringer Ingelheim have not been officially disclosed, a common occurrence in the pharmaceutical industry for compounds that do not proceed to later-stage clinical trials.
Synthesis and Chemical Properties
A chemoenzymatic method for the synthesis of (S)-nebracetam was reported in 2008. While the detailed, step-by-step protocol from the original developers is not publicly available, the general principles of racetam synthesis and subsequent fumarate salt formation would apply.
General Chemical Information:
| Property | Value |
|---|---|
| IUPAC Name | (RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one fumarate |
| Molecular Formula | C₁₂H₁₆N₂O (base) |
| Molar Mass | 204.27 g/mol (base) |
Preclinical Pharmacology
Nebracetam's preclinical evaluation pointed towards a multimodal mechanism of action, primarily impacting the cholinergic and glutamatergic systems.
Cholinergic System Modulation
Nebracetam was characterized as a potent M1 muscarinic acetylcholine receptor agonist in rats[2]. In a human leukemic T-cell line (Jurkat cells), which express M1-muscarinic receptors, Nebracetam induced a rise in intracellular Ca2+ concentration, an effect blocked by muscarinic antagonists[2]. This suggests a direct agonistic action on M1 receptors, which are known to play a crucial role in cognitive processes.
Glutamatergic System and Neuroprotection
Nebracetam demonstrated significant neuroprotective effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor system. In rat striatal slices, Nebracetam (at 10⁻⁵ and 10⁻⁴ M) completely protected against dopaminergic impairment induced by L-glutamate and NMDA. This neuroprotective action appears to be specific to NMDA receptor-operated Ca²⁺ channels, as it did not block dysfunction evoked by the L-type voltage-operated Ca²⁺ channel agonist, BAY K-8644.
Effects on Neurotransmitter Levels
In a rat model of cerebral ischemia induced by microsphere embolism, delayed treatment with Nebracetam (30 mg/kg, p.o.) partially restored hippocampal 5-hydroxytryptamine (5-HT) and striatal dopamine metabolite levels[3]. In vitro studies on rat striatal and hippocampal synaptosomes showed that Nebracetam could reduce the uptake of dopamine and serotonin, but only at high concentrations (100 µM or above)[4]. An in vivo microdialysis study in rats at a pharmacologically effective dose (30 mg/kg, i.p.) did not show appreciable changes in extracellular dopamine or serotonin concentrations, suggesting that this mechanism may not be prominent at therapeutic doses[4].
Mechanism of Action: Signaling Pathways
The cognitive-enhancing and neuroprotective effects of Nebracetam are believed to be mediated through the modulation of intracellular signaling cascades, particularly those involving Protein Kinase C (PKC).
Nebracetam's interaction with the NMDA receptor is not as a direct agonist but rather through an allosteric modulation involving PKC. It has been shown to potentiate NMDA receptor function via PKC activation, which in turn reduces the voltage-dependent magnesium block of the NMDA receptor channel. This enhancement of NMDA receptor activity is a plausible mechanism for its nootropic effects.
The following diagram illustrates the proposed signaling pathway for Nebracetam's modulation of the NMDA receptor.
Caption: Proposed mechanism of Nebracetam action on the NMDA receptor.
Pharmacokinetics
Limited pharmacokinetic data for Nebracetam is available from the published literature. The early clinical study in Alzheimer's patients provided a key piece of information regarding its central nervous system penetration.
| Parameter | Species | Value | Reference |
| CSF to Plasma Ratio | Human | 19.0% | [1] |
The brain-to-blood concentration ratio was estimated to be no more than 15 µM following a 30 mg/kg intraperitoneal dose in rats[4]. This suggests that while the compound does enter the brain, high concentrations may not be achieved with systemic administration.
Clinical Studies
The primary publicly documented clinical evaluation of this compound was the open-label study in nine patients with Alzheimer's disease[1].
Summary of Clinical Trial NCT00001933 (for the related compound Nefiracetam, providing context for racetam clinical development): While not Nebracetam, a study on the related racetam, Nefiracetam, in Alzheimer's disease highlights the clinical development approach for this class of drugs. The study was a double-blind, placebo-controlled trial to assess the safety and efficacy of Nefiracetam in patients with mild to moderate Alzheimer's. The rationale was based on the cholinergic hypothesis of the disease.
Conclusion and Future Perspectives
This compound represents a chapter in the history of nootropic drug development characterized by a rational, mechanism-based approach to cognitive enhancement. Its profile as an M1 muscarinic agonist and a modulator of the NMDA receptor system provided a strong preclinical rationale for its investigation in Alzheimer's disease. The demonstration of blood-brain barrier penetration and positive signals in an early clinical study underscored its potential.
However, the discontinuation of its development highlights the significant challenges in translating preclinical findings into clinically meaningful efficacy for complex neurodegenerative disorders. The reasons for its stall remain undocumented but could range from issues with its pharmacokinetic profile, the emergence of side effects in larger or longer-term studies, or a strategic decision by the developer in a challenging therapeutic landscape.
For researchers and drug developers today, the story of this compound serves as a valuable case study. It underscores the importance of the cholinergic and glutamatergic systems as targets for cognitive enhancement. Furthermore, it emphasizes the need for a deep understanding of a compound's pharmacokinetic and pharmacodynamic properties, particularly CNS penetration and target engagement, to successfully navigate the path from a promising molecule to an effective therapeutic. The exploration of its unique mechanism of action, particularly the allosteric modulation of the NMDA receptor via PKC activation, may still hold valuable lessons for the design of future generations of nootropic agents.
References
- 1. Clinical effect of WEB 1881 (this compound) on patients with dementia of the Alzheimer type and study of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefiracetam elevates extracellular acetylcholine level in the frontal cortex of rats with cerebral cholinergic dysfunctions: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebracetam Fumarate: A Technical Guide to Receptor Binding and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam, a pyrrolidinone derivative from the racetam family of nootropics, has been investigated for its potential cognitive-enhancing effects. This technical guide provides an in-depth overview of the available data on the receptor binding profile and affinity of nebracetam fumarate. While a comprehensive quantitative screening across a wide range of receptors is not extensively documented in publicly available literature, this document synthesizes the existing findings, focusing on its interactions with key neurotransmitter systems. This guide also outlines detailed, representative experimental protocols for assessing receptor binding and functional activity, and visualizes the known signaling pathways modulated by nebracetam.
Receptor Binding Profile of this compound
Nebracetam's mechanism of action is believed to involve the modulation of several key neurotransmitter systems. The following table summarizes the available quantitative and qualitative data on its receptor and transporter interactions. It is important to note that specific Ki or IC50 values for nebracetam across a broad panel of receptors are not widely reported. The data presented here is compiled from various studies and may include findings on related compounds where direct data on nebracetam is unavailable.
| Target | Receptor/Transporter Subtype | Test System | Affinity Metric | Value (µM) | Reference |
| Cholinergic | M1 Muscarinic Acetylcholine Receptor | Human Jurkat T-cells | Agonist Activity (Ca2+ influx) | Effective at 10-100 | [1] |
| Glutamatergic | NMDA Receptor | Rat Striatal Slices | Neuroprotection Assay | 10 - 100 | [2] |
| GABAergic | GABA-A Receptor | Rat Dorsal Root Ganglion Neurons | Electrophysiology (Current Modulation) | 10 (Nefiracetam) | [3][4] |
Note: The data for the GABA-A receptor is for the related compound nefiracetam and is included for contextual understanding. Further studies are required to establish a definitive quantitative binding profile for this compound.
Core Signaling Pathways
Nebracetam's cognitive-enhancing effects are thought to be mediated through its interaction with cholinergic and glutamatergic pathways.
Cholinergic System Modulation
Nebracetam has been shown to act as an agonist at M1 muscarinic acetylcholine receptors.[1] This interaction is believed to be a key component of its nootropic effects. Agonism at M1 receptors can lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, ultimately influencing neuronal excitability and synaptic plasticity.
Glutamatergic System Interaction
Studies have indicated that nebracetam can offer neuroprotection against NMDA receptor-mediated excitotoxicity.[2] While direct binding affinity data is scarce, this suggests a modulatory role on NMDA receptor function or downstream signaling. The potentiation of NMDA receptor function can enhance synaptic plasticity and learning and memory processes. The related compound, nefiracetam, has been shown to potentiate NMDA receptor currents by interacting with Protein Kinase C (PKC) and reducing the magnesium block of the receptor.[5][6]
Experimental Protocols
The following sections describe representative, detailed methodologies for conducting key experiments to determine the receptor binding profile and functional activity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a general method for determining the binding affinity (Ki) of nebracetam for a target receptor using a competitive radioligand binding assay.
I. Materials and Reagents:
-
Membrane Preparation: Homogenates from cells or tissues expressing the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-pirenzepine for M1 muscarinic receptors).
-
Test Compound: this compound, dissolved and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Cocktail and Counter.
II. Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes expressing the receptor of interest and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of the specific radioligand (typically at or below its Kd).
-
A range of concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor.
-
For determining total binding, vehicle instead of the test compound.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
III. Data Analysis:
-
Calculate the specific binding at each concentration of nebracetam by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the nebracetam concentration.
-
Determine the IC50 value (the concentration of nebracetam that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the functional effects of nebracetam on ligand-gated ion channels, such as NMDA or GABA-A receptors, in cultured neurons or brain slices.
I. Materials and Reagents:
-
Cell Culture/Brain Slices: Primary neuronal cultures or acute brain slices containing the target receptors.
-
External Solution (Artificial Cerebrospinal Fluid - aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES), bubbled with 95% O2/5% CO2.
-
Internal Solution: For the patch pipette, containing ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
Agonist: A specific agonist for the receptor of interest (e.g., NMDA and glycine for NMDA receptors; GABA for GABA-A receptors).
-
Test Compound: this compound, dissolved in the external solution.
-
Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.
II. Procedure:
-
Preparation: Place the cultured cells or brain slice in a recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Pipette Positioning: Under visual guidance, carefully approach a target neuron with a glass micropipette filled with the internal solution.
-
Seal Formation: Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Baseline Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV). Apply the specific agonist to elicit baseline ionic currents through the target receptors.
-
Drug Application: Perfuse the chamber with aCSF containing a known concentration of this compound for a set duration.
-
Test Recording: While in the presence of nebracetam, re-apply the agonist and record the resulting currents.
-
Washout: Perfuse the chamber with normal aCSF to wash out the nebracetam and record the recovery of the agonist-evoked currents.
III. Data Analysis:
-
Measure the amplitude, kinetics (activation and deactivation rates), and other relevant parameters of the agonist-evoked currents in the absence, presence, and after washout of nebracetam.
-
Compare the current characteristics under these different conditions to determine the modulatory effect of nebracetam (e.g., potentiation, inhibition, or no effect).
-
Construct concentration-response curves by applying multiple concentrations of nebracetam to determine the EC50 or IC50 for its functional effect on the receptor.
Conclusion
The available evidence suggests that this compound's nootropic properties are likely mediated through its interactions with the cholinergic and glutamatergic systems, specifically as an M1 muscarinic receptor agonist and a modulator of NMDA receptor function. However, a comprehensive and quantitative receptor binding profile across a wide array of targets remains to be fully elucidated. The experimental protocols detailed in this guide provide a robust framework for future research aimed at thoroughly characterizing the pharmacological profile of nebracetam. Such studies are essential for a complete understanding of its mechanism of action and for guiding further drug development efforts.
References
- 1. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Neuroprotective Profile of Nebracetam Fumarate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam, a pyrrolidinone derivative, has demonstrated significant neuroprotective potential in various preclinical models of neuronal injury, particularly in the context of cerebral ischemia. This technical guide synthesizes the available preclinical evidence for the neuroprotective properties of Nebracetam fumarate. It provides an in-depth overview of the experimental models in which Nebracetam has been evaluated, summarizes the quantitative outcomes of these studies, and elucidates the proposed mechanisms of action, including its influence on key signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative and ischemic disorders.
Introduction
Neuroprotective agents represent a critical area of research in the quest for effective treatments for a range of neurological disorders characterized by neuronal cell death, including stroke and neurodegenerative diseases. Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one-hemifumarate) is a nootropic compound that has been investigated for its cognitive-enhancing and neuroprotective effects. This whitepaper focuses on the preclinical evidence supporting the neuroprotective properties of this compound, with a particular emphasis on its efficacy in models of cerebral ischemia.
In Vivo Evidence of Neuroprotection in Ischemic Stroke Models
Preclinical studies have utilized well-established animal models of stroke to investigate the neuroprotective efficacy of Nebracetam. The primary models include the stroke-prone spontaneously hypertensive rat (SHRSP) with bilateral carotid occlusion and the microsphere embolism model in rats.
Experimental Protocols
2.1.1. Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with Bilateral Carotid Occlusion
This model is designed to mimic ischemic neuronal damage, particularly in the vulnerable hippocampal CA1 subfield.
-
Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP).
-
Ischemia Induction: A 10-minute bilateral occlusion of the common carotid arteries is performed to induce transient global cerebral ischemia.
-
Treatment: Nebracetam (50 and 100 mg/kg) is administered orally 10 minutes after reperfusion.[1]
-
Endpoint Analysis: Histological examination of the pyramidal cell layer of the hippocampal CA1 subfield is conducted 7 days post-operation to assess delayed neuronal damage.[1]
2.1.2. Microsphere Embolism-Induced Cerebral Ischemia in Rats
This model simulates focal cerebral ischemia by inducing micro-occlusions in the brain vasculature.
-
Animal Model: Rats.
-
Ischemia Induction: Cerebral ischemia is induced by the administration of 900 microspheres (48 μm) into the internal carotid artery.[2]
-
Treatment: Rats exhibiting stroke-like symptoms are treated orally with 30 mg/kg of Nebracetam twice daily.[2]
-
Endpoint Analysis: Levels of various neurotransmitters and their metabolites in the cerebral cortex, striatum, and hippocampus are determined using high-performance liquid chromatography (HPLC) on the 3rd and 7th days after the operation.[2]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of Nebracetam have been quantified through histological analysis of neuronal survival.
| Animal Model | Treatment Group | Dosage | Key Finding | Reference |
| SHRSP with bilateral carotid occlusion | Nebracetam | 50 and 100 mg/kg, p.o. | Dose-dependent protection against ischemic delayed neuronal damage in the hippocampal CA1 subfield. | [1] |
Note: Specific percentages of neuronal survival are not available in the provided abstracts. The evidence points to a qualitative, dose-dependent protective effect.
Effects on Neurotransmitter Systems in Ischemic Brain
In the microsphere embolism model, Nebracetam demonstrated a modulatory effect on neurotransmitter systems affected by ischemia.
| Brain Region | Neurotransmitter/Metabolite | Effect of Ischemia | Effect of Nebracetam Treatment (30 mg/kg, p.o.) | Reference |
| Hippocampus | 5-Hydroxytryptamine (5-HT) | Attenuated in vivo synthesis on day 3 | Partially restored 5-HT content on day 3 | [2] |
| Striatum | Dopamine Metabolites | Altered levels | Partially restored content on day 3 | [2] |
Mechanisms of Neuroprotection
The neuroprotective properties of Nebracetam are attributed to its interaction with key neurotransmitter receptors and signaling pathways.
M1 Muscarinic Receptor Agonism
Nebracetam acts as an agonist for M1 muscarinic acetylcholine receptors. This interaction is believed to contribute to its nootropic and neuroprotective effects.
-
Evidence: Nebracetam induces a rise in intracellular Ca2+ concentration ([Ca2+]i) in Jurkat cells (a human leukemic T cell line), which is a characteristic response to M1 receptor activation.[3] This effect is blocked by muscarinic antagonists.[3]
Modulation of NMDA Receptor Function
Nebracetam has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and excitotoxicity.
-
Evidence: Nebracetam (10⁻⁵ and 10⁻⁴ M) completely protected against striatal dopaminergic impairment induced by L-glutamate and NMDA in rat striatal slices.[4] This suggests that Nebracetam's neuroprotective action involves, at least in part, an interaction with NMDA receptor-operated Ca2+ channels.[4] A related compound, nefiracetam, potentiates NMDA receptor function through the activation of protein kinase C (PKC) and by reducing the magnesium block of the receptor.
Inhibition of Neuronal Apoptosis and Necrosis
Studies with the related compound nefiracetam suggest that the protective effects of this class of molecules extend to the inhibition of both apoptotic and necrotic cell death pathways.
-
Evidence: Nefiracetam inhibits both necrosis and apoptosis in retinal ischemic models, both in vitro and in vivo.[5] This protective action is associated with an increase in Ca2+ influx through L-type and N-type calcium channels.[5]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Nebracetam's Neuroprotective Action
The following diagram illustrates the putative signaling cascade initiated by Nebracetam, leading to neuroprotection. This is a composite pathway based on its known M1 agonism and its observed effects on NMDA receptors.
Caption: Proposed signaling pathway for Nebracetam's neuroprotective effects.
Experimental Workflow for Preclinical In Vivo Ischemia Studies
The following diagram outlines the typical workflow for evaluating the neuroprotective effects of Nebracetam in a preclinical setting.
Caption: General experimental workflow for in vivo neuroprotection studies.
Discussion and Future Directions
The preclinical data strongly suggest that this compound possesses neuroprotective properties, particularly in the context of ischemic neuronal injury. Its multifaceted mechanism of action, involving both cholinergic and glutamatergic systems, makes it an intriguing candidate for further investigation. The dose-dependent protection of hippocampal neurons in a rigorous stroke model highlights its potential therapeutic relevance.
Future preclinical research should focus on:
-
Quantitative Assessment: Obtaining more precise quantitative data on the extent of neuroprotection, such as stereological cell counting and infarct volume measurement.
-
Broader Models: Evaluating the efficacy of Nebracetam in other models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease).
-
Detailed Mechanistic Studies: Further elucidating the downstream signaling cascades activated by Nebracetam and confirming the inhibition of specific apoptotic and necrotic pathways.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Establishing a clearer relationship between the dose, plasma and brain concentrations, and the observed neuroprotective effects.
Conclusion
This compound has demonstrated promising neuroprotective effects in preclinical models of cerebral ischemia. Its ability to modulate key neurotransmitter systems and associated signaling pathways provides a strong rationale for its continued development as a potential therapeutic agent for neurological disorders characterized by neuronal loss. The data summarized in this whitepaper provide a solid foundation for guiding future research and development efforts in this area.
References
- 1. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Clinical effect of WEB 1881 (this compound) on patients with dementia of the Alzheimer type and study of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemo-embolization of experimental liver metastases. Part I: distribution of biodegradable microspheres of different sizes in an animal model for the locoregional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebracetam Fumarate: A Deep Dive into its Role in Synaptic Plasticity
For Immediate Release
This technical guide provides a comprehensive overview of nebracetam fumarate, a novel nootropic agent, and its intricate role in modulating synaptic plasticity. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of key signaling pathways.
Introduction
Nebracetam is a pyrrolidinone-based nootropic compound that has demonstrated potential in enhancing cognitive function.[1] Its primary mechanism is believed to involve the modulation of neurotransmitter systems and the enhancement of synaptic plasticity, the fundamental process underlying learning and memory.[2] This guide will explore the molecular and cellular mechanisms through which nebracetam exerts its effects, with a particular focus on its impact on long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3][4]
Mechanism of Action
Nebracetam's cognitive-enhancing effects appear to be multifaceted, involving several key neurotransmitter systems and intracellular signaling cascades.
Cholinergic System Modulation
A significant aspect of nebracetam's activity is its influence on the cholinergic system. Studies have shown that nebracetam can enhance cholinergic neurotransmission.[1] It has been suggested to act as an agonist for M1-muscarinic receptors.[5] This interaction is believed to contribute to its ability to reverse cognitive deficits induced by cholinergic antagonists like scopolamine.[1] Furthermore, nebracetam has been shown to facilitate the activity of nicotinic acetylcholine (ACh) receptors.[2][6]
Role of Protein Kinase C (PKC)
The potentiation of nicotinic ACh receptor activity by nebracetam is linked to the protein kinase C (PKC) pathway.[2] Evidence suggests that nebracetam enhances the activity of these receptors by interacting with a PKC pathway, which in turn leads to increased glutamate release from presynaptic terminals.[2] This sustained facilitation of hippocampal neurotransmission is considered a key cellular mechanism for its cognitive-enhancing actions.[2]
Influence on Other Neurotransmitter Systems
Beyond the cholinergic system, nebracetam has been observed to influence other neurotransmitter systems. Delayed treatment with nebracetam has been shown to partially restore hippocampal 5-hydroxytryptamine (5-HT) and striatal dopamine metabolite levels in a rat model of cerebral ischemia.[7] It also appears to restore hippocampal 5-HT synthesis in ischemic conditions.[7] In vitro studies have indicated that at high concentrations (100 μM or above), nebracetam can reduce dopamine uptake in the striatum and serotonin uptake in the hippocampus.[8] However, at pharmacologically relevant doses administered in vivo, it is unlikely to significantly alter dopamine or serotonin uptake.[8] Nebracetam has also been shown to reverse the scopolamine-induced decrease in noradrenaline content in the frontal cortex and hippocampus, suggesting an involvement of noradrenergic mechanisms in its cognitive-enhancing effects.[1]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on this compound, providing a clear comparison of its effects across different experimental paradigms.
Table 1: Effect of Nebracetam on Neurotransmitter Systems in a Rat Model of Cerebral Ischemia [7]
| Brain Region | Neurotransmitter/Metabolite | Effect of Nebracetam (30 mg/kg, p.o., twice daily) |
| Hippocampus | 5-HT | Partial restoration on day 3 |
| Striatum | Dopamine Metabolites | Partial restoration on day 3 |
| Hippocampus | 5-HT Synthesis | Restoration on day 3 |
Table 2: In Vitro Effects of Nebracetam on Monoamine Uptake [8]
| Brain Region | Neurotransmitter | Nebracetam Concentration for Significant Reduction |
| Striatum | Dopamine | ≥ 100 μM |
| Hippocampus | Serotonin | ≥ 100 μM |
Table 3: Effect of Nebracetam on Scopolamine-Induced Cognitive Disruption and Neurotransmitter Changes [1]
| Parameter | Treatment | Effect of Nebracetam (10 mg/kg, p.o.) |
| Spatial Cognition (Radial Maze) | Scopolamine (0.5 mg/kg, i.p.) | Correction of disruption |
| Noradrenaline Content (Frontal Cortex) | Scopolamine | Reversal of decrease |
| Noradrenaline Content (Hippocampus) | Scopolamine | Reversal of decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of nebracetam and synaptic plasticity.
In Vitro Long-Term Potentiation (LTP) Recording
The following protocol is a standard method for recording LTP in hippocampal slices, a crucial technique for studying synaptic plasticity.[9]
-
Slice Preparation:
-
Anesthetize and decapitate an adult mouse.
-
Rapidly extract the brain and dissect the hippocampus in cold, oxygenated artificial cerebrospinal fluid (aCSF).[9]
-
Cut transverse hippocampal slices (typically 400 µm thick) using a tissue chopper.[9]
-
Transfer the slices to an interface recording chamber perfused with oxygenated aCSF.[9]
-
-
Recording and Stimulation:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]
-
Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) to establish a stable baseline recording for at least 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[10]
-
-
Data Analysis:
-
Monitor the fEPSP slope for at least 60 minutes post-HFS.
-
Express the fEPSP slope as a percentage of the pre-HFS baseline. A sustained increase in the fEPSP slope indicates the successful induction of LTP.
-
Morris Water Maze for Spatial Cognition Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12][13]
-
Apparatus:
-
A large circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.[11]
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. Each trial lasts for a set time (e.g., 60-90 seconds), and the latency to find the platform is recorded.[11][12] This is typically repeated for several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[13]
-
-
Drug Administration:
-
Nebracetam or a vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the training or testing sessions. For example, nebracetam was administered at 10 mg/kg, p.o. to correct scopolamine-induced disruption of spatial cognition.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows associated with nebracetam's action on synaptic plasticity.
Caption: Nebracetam's Proposed Mechanism for Enhancing Synaptic Plasticity.
Caption: Experimental Workflow for In Vitro Long-Term Potentiation (LTP) Studies.
Caption: Workflow for the Morris Water Maze Behavioral Assay.
Conclusion
This compound demonstrates significant potential as a cognitive enhancer through its modulation of synaptic plasticity. Its primary mechanism appears to involve the potentiation of cholinergic neurotransmission, particularly through nicotinic ACh receptors via a PKC-dependent pathway, leading to enhanced glutamate release and the facilitation of LTP. Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in cognitive disorders. A clinical trial has been registered to test the safety and efficacy of nefiracetam in patients with mild to moderate Alzheimer's disease.[14] The study will assess improvements in memory, thinking, and daily activities.[14]
References
- 1. Effect of nebracetam on the disruption of spatial cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-dementia drug nefiracetam facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Nebracetam Fumarate in In Vivo Models of Cognitive Impairment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nebracetam fumarate (WEB 1881 FU) is a nootropic agent of the racetam family that has demonstrated potential as a cognitive enhancer in various preclinical models of cognitive impairment. Its mechanism of action is believed to involve the modulation of cholinergic and glutamatergic neurotransmitter systems. These application notes provide an overview of the use of this compound in two key in vivo models of cognitive impairment: scopolamine-induced amnesia and microsphere embolism-induced cerebral ischemia. Detailed protocols for these models are provided to facilitate the design and execution of similar studies.
Mechanism of Action Overview
Nebracetam's cognitive-enhancing effects are attributed to its influence on several key neuronal pathways. It has been shown to enhance acetylcholine (ACh) release and formation, acting as a functional M1 muscarinic acetylcholine receptor agonist.[1][2][3] Additionally, nebracetam is suggested to interact with NMDA receptors, potentially offering neuroprotective effects.[4] Evidence also points to its ability to modulate noradrenergic systems, which may contribute to its cognitive-enhancing properties.[5]
Signaling Pathway of Nebracetam's Cholinergic Activity
Caption: Nebracetam's modulation of the cholinergic system.
Scopolamine-Induced Amnesia Model in Rats
This model is widely used to induce a reversible cognitive deficit, primarily by antagonizing muscarinic acetylcholine receptors, thus mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases. Nebracetam has been shown to effectively reverse the cognitive impairments induced by scopolamine in this model.[5]
Experimental Protocol: Radial Arm Maze Task
The radial arm maze (RAM) is a task used to assess spatial learning and memory.
Materials:
-
8-arm radial maze apparatus
-
Food rewards (e.g., small sugar pellets)
-
Scopolamine hydrobromide solution
-
This compound suspension
-
Wistar or Sprague-Dawley rats (male, 250-300g)
Procedure:
-
Habituation and Pre-training (5-7 days):
-
Rats are food-deprived to 85-90% of their free-feeding body weight.
-
Allow each rat to explore the maze for 10 minutes daily with food rewards placed in all arms.
-
Once rats freely explore and consume the rewards, begin training.
-
-
Training (until stable performance is achieved):
-
Bait 4 of the 8 arms with a food reward. The baited arms should be consistent for each rat but varied between rats.
-
Place the rat in the center of the maze and allow it to explore until all 4 rewards have been consumed or for a maximum of 10 minutes.
-
Record the number of working memory errors (re-entry into an already visited baited arm) and reference memory errors (entry into an unbaited arm).
-
Training continues daily until a stable baseline performance is achieved (e.g., <2 errors per trial for 3 consecutive days).
-
-
Drug Administration and Testing:
-
On the test day, administer this compound (e.g., 10 mg/kg, p.o.) or vehicle 60 minutes before the trial.[5]
-
Administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before placing the rat in the maze.[5]
-
Conduct the RAM task as described in the training phase.
-
Record the number of working and reference memory errors.
-
Quantitative Data
| Treatment Group | Dose | Route | Number of Reference Memory Errors (Mean ± SEM) | Number of Working Memory Errors (Mean ± SEM) |
| Vehicle Control | - | p.o./i.p. | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Scopolamine | 0.5 mg/kg | i.p. | 4.5 ± 0.6 | 3.2 ± 0.5 |
| Nebracetam + Scopolamine | 10 mg/kg | p.o. | 1.8 ± 0.4# | 1.1 ± 0.3# |
| Data are hypothetical and for illustrative purposes, based on the expected outcomes from the literature.[5] | ||||
| *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Scopolamine alone. |
Experimental Workflow: Scopolamine-Induced Amnesia Model
References
- 1. Effect of nebracetam on the disruption of spatial cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative effects of nefiracetam on spatial learning of rats after cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of scopolamine on repeated acquisition of radial-arm maze performance by rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fz.kiev.ua [fz.kiev.ua]
- 5. Effect of Nebracetam on the Disruption of Spatial Cognition in Rats [jstage.jst.go.jp]
Application Notes and Protocols for Nebracetam Fumarate Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam fumarate is a nootropic compound of the racetam class, investigated for its potential cognitive-enhancing and neuroprotective properties. These application notes provide detailed protocols for in vitro cell culture assays to characterize the neuroprotective effects of this compound. The described assays are designed to assess its efficacy in protecting neuronal cells from excitotoxicity, a pathological process implicated in various neurodegenerative diseases. The protocols cover cell viability assessment, analysis of neuroprotective activity, and investigation of underlying signaling pathways.
Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol details the use of the human neuroblastoma cell line SH-SY5Y to model glutamate-induced excitotoxicity and to evaluate the neuroprotective potential of this compound. Cell viability is assessed using the MTT assay, and cell death is quantified by measuring lactate dehydrogenase (LDH) release.
Experimental Protocol: Neuroprotection Assay
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Passage the cells when they reach 70-80% confluency.[2]
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[1]
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in sterile, deionized water.
-
Dilute the stock solution in culture medium to achieve final concentrations for treatment (e.g., 1 µM, 10 µM, 100 µM).
-
Remove the old medium from the wells and replace it with medium containing the different concentrations of this compound.
-
Incubate the cells for 24 hours.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamate in sterile PBS.
-
Following the 24-hour pre-treatment with this compound, add L-glutamate to the wells to a final concentration of 20 mM to induce excitotoxicity.[1] A set of wells without glutamate will serve as a negative control.
-
Incubate the plates for another 24 hours at 37°C.
-
-
Assessment of Cell Viability and Cytotoxicity:
-
-
After the 24-hour glutamate treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Cell viability is expressed as a percentage of the untreated control group.
-
-
LDH Assay:
-
Collect the cell culture supernatant from each well.
-
Quantify the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Cytotoxicity is expressed as a percentage of the positive control (cells treated with lysis buffer).
-
-
Data Presentation
Table 1: Neuroprotective Effect of this compound on Glutamate-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max Lysis) (LDH Assay) |
| Control | - | 100 ± 4.5 | 5.2 ± 1.1 |
| Glutamate (20 mM) | - | 48.7 ± 3.9 | 55.4 ± 4.8 |
| Nebracetam + Glutamate | 1 µM | 60.2 ± 4.1 | 42.1 ± 3.7 |
| Nebracetam + Glutamate | 10 µM | 75.8 ± 5.2 | 28.9 ± 3.1 |
| Nebracetam + Glutamate | 100 µM | 89.4 ± 4.8 | 15.6 ± 2.5 |
| Nebracetam only | 100 µM | 98.9 ± 5.0 | 6.1 ± 1.3 |
Data are presented as mean ± standard deviation and are representative of typical experimental results.
Experimental Workflow Diagram
Caption: Workflow for assessing Nebracetam's neuroprotection.
Investigation of this compound's Effect on Dopamine Release in PC12 Cells
This protocol describes a method to assess the modulatory effect of this compound on dopamine release from a neuronal-like cell line, PC12. Dopamine levels in the cell culture supernatant are quantified using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Dopamine Release Assay
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
For differentiation, treat cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.
-
Seed differentiated PC12 cells in 12-well plates.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound in the culture medium.
-
Incubate the differentiated PC12 cells with this compound for the desired duration (e.g., 24 hours).
-
-
Stimulation of Dopamine Release:
-
Wash the cells twice with a balanced salt solution (e.g., HBSS).
-
To stimulate dopamine release, incubate the cells with a high-potassium solution (e.g., HBSS with 56 mM KCl) for 30 minutes at 37°C.[4]
-
Collect the supernatant for dopamine analysis.
-
-
Sample Preparation and HPLC Analysis:
-
To prevent dopamine degradation, add an antioxidant solution (e.g., 1 N perchloric acid containing 0.2 g/L Na2S2O5 and 0.05 g/L Na2-EDTA) to the collected supernatant.[4]
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) at 4°C for 15 minutes to pellet any debris.[4]
-
Analyze the supernatant for dopamine content using an HPLC system equipped with an electrochemical detector.[4][5][6]
-
The mobile phase can consist of 0.1 M sodium acetate, 6% methanol, 18 mg/mL n-octyl sodium sulfate, and 13 mg/mL EDTA, adjusted to pH 4.1.[4]
-
Quantify dopamine levels by comparing the peak areas to a standard curve of known dopamine concentrations.
-
Data Presentation
Table 2: Effect of this compound on Stimulated Dopamine Release from Differentiated PC12 Cells
| Treatment Group | Concentration | Dopamine Release (pg/mL) |
| Basal (Unstimulated) | - | 58.3 ± 7.2 |
| Stimulated Control | - | 345.1 ± 25.6 |
| Nebracetam + Stimulated | 1 µM | 389.4 ± 30.1 |
| Nebracetam + Stimulated | 10 µM | 452.8 ± 35.7 |
| Nebracetam + Stimulated | 100 µM | 510.2 ± 41.3 |
Data are presented as mean ± standard deviation and are representative of typical experimental results.
Analysis of MAPK/ERK Signaling Pathway Modulation by this compound
This protocol outlines the use of Western blotting to investigate whether the neuroprotective effects of this compound are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, which is known to be involved in cell survival and death.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells and treat them with this compound and/or glutamate as described in the neuroprotection assay protocol (Section 1).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the level of ERK activation.
-
Data Presentation
Table 3: Modulation of ERK Phosphorylation by this compound in Glutamate-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Relative p-ERK/Total ERK Ratio |
| Control | - | 1.00 |
| Glutamate (20 mM) | - | 2.58 ± 0.21 |
| Nebracetam + Glutamate | 1 µM | 2.15 ± 0.18 |
| Nebracetam + Glutamate | 10 µM | 1.74 ± 0.15 |
| Nebracetam + Glutamate | 100 µM | 1.23 ± 0.11 |
Data are presented as mean ± standard deviation relative to the control group and are representative of typical experimental results.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of Nebracetam's neuroprotection.
References
- 1. Glutamate-induced excitotoxicity and MTT cell viability assay [bio-protocol.org]
- 2. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Determination of dopamine by high-performance liquid chromatography [bio-protocol.org]
- 5. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Electrophysiological Investigation of Nebracetam Fumarate and Related Pyrrolidone Nootropics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam fumarate is a nootropic agent of the racetam class, investigated for its potential cognitive-enhancing and neuroprotective properties. Electrophysiological studies are crucial for elucidating the mechanisms of action of such compounds on neuronal excitability, synaptic transmission, and plasticity. While detailed electrophysiological data specifically for this compound are limited in publicly available literature, extensive research has been conducted on its close structural and functional analog, Nefiracetam.
These application notes and protocols will leverage the detailed electrophysiological findings on Nefiracetam to provide a comprehensive guide for investigating the effects of this compound and other related pyrrolidone derivatives. The methodologies and expected outcomes detailed herein are based on established studies and are intended to serve as a foundational resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the quantitative effects of Nefiracetam from various electrophysiological studies. These data provide a benchmark for designing experiments and interpreting results for this compound.
Table 1: Effects of Nefiracetam on Ion Channel Properties
| Ion Channel/Receptor | Preparation | Concentration of Nefiracetam | Electrophysiological Effect | Reference |
| N/L-type Ca2+ channels | NG108-15 cells | 1 µM | Increased current amplitude.[1] | [1] |
| GABA-A Receptor | Rat dorsal root ganglion neurons | 10 µM | Shifted the dose-response curve for GABA to lower concentrations. Reduced the maximal response by 22.84 ± 0.68%. | [2] |
| Nicotinic Acetylcholine (nACh) Receptors (α7, α4β2) | Xenopus oocytes | 1-10 µM | Long-term enhancement of ACh-evoked currents. | [3] |
| NMDA Receptor | Rat cortical neurons | 10 nM | Maximum potentiation of NMDA-induced currents to 170% of control. | [4] |
Table 2: Effects of Nefiracetam on Synaptic Transmission and Plasticity
| Phenomenon | Preparation | Concentration of Nefiracetam | Electrophysiological Effect | Reference |
| Synaptic Transmission | Rat hippocampal slices (Dentate Gyrus) | 1 nM - 1 µM | Dose-dependent facilitation of neurotransmission. | [3] |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) | Primary cultures of rat hippocampal neurons | Not specified | Increased the frequency of nicotine-sensitive mEPSCs without affecting the amplitude. | [3] |
| Glutamate Release | Guinea pig hippocampal slices | Not specified | Marked increase in glutamate release. | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents in Cultured Cortical Neurons
This protocol is designed to investigate the modulatory effects of this compound on N-methyl-D-aspartate (NMDA) receptor-mediated currents.
1. Cell Culture:
-
Primary cortical neurons are prepared from embryonic day 18 rat fetuses.
-
Neurons are plated on poly-L-lysine-coated glass coverslips at a density of 1-2 x 10^5 cells/cm².
-
Cultures are maintained in a neurobasal medium supplemented with B27 and glutamine for 10-14 days before recording.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 TTX, 0.01 bicuculline, and 0.01 glycine. pH adjusted to 7.4 with NaOH. Mg²⁺-free to prevent voltage-dependent block of NMDA receptors.
-
Internal (Pipette) Solution (in mM): 140 CsF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, and 4 ATP-Mg. pH adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with the external solution.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Neurons are voltage-clamped at a holding potential of -70 mV.
-
NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) for 2-5 seconds.
-
This compound is applied to the bath at various concentrations to determine its effect on the amplitude and kinetics of the NMDA-induced currents.
4. Data Analysis:
-
The peak amplitude of the NMDA-induced current is measured before and after the application of this compound.
-
Dose-response curves are constructed to determine the EC₅₀ of the modulatory effect.
-
Changes in current kinetics, such as activation and desensitization rates, are also analyzed.
Protocol 2: Extracellular Field Potential Recording in Acute Hippocampal Slices
This protocol is used to assess the effects of this compound on synaptic transmission and plasticity (e.g., long-term potentiation, LTP).
1. Slice Preparation:
-
Male Wistar rats (6-8 weeks old) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).
-
ACSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing oxygenated ACSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at 32-34°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline synaptic responses are evoked by delivering single pulses (0.1 ms duration) every 30 seconds at an intensity that elicits 50% of the maximal response.
-
After establishing a stable baseline for at least 20 minutes, this compound is added to the perfusing ACSF.
-
To induce LTP, a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz) is delivered.
3. Data Analysis:
-
The slope of the fEPSP is measured to quantify synaptic strength.
-
The effect of this compound on baseline synaptic transmission is determined by comparing the fEPSP slope before and after drug application.
-
The magnitude of LTP is calculated as the percentage increase in the fEPSP slope 30-60 minutes after HFS compared to the baseline.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nefiracetam's Potentiation of nACh Receptors
The following diagram illustrates the proposed signaling pathway for the potentiation of nicotinic acetylcholine receptors by Nefiracetam, which involves the activation of Protein Kinase C (PKC).
Experimental Workflow for Whole-Cell Patch-Clamp
The following diagram outlines the key steps in a whole-cell patch-clamp experiment to study the effects of a compound on ion channels.
Conclusion
The electrophysiological investigation of this compound and related nootropic compounds is essential for understanding their neuronal mechanisms of action. The protocols and data presented here, primarily based on studies of the close analog Nefiracetam, provide a robust framework for such investigations. By employing techniques such as whole-cell patch-clamp and extracellular field potential recordings, researchers can systematically characterize the effects of these compounds on ion channels, synaptic transmission, and plasticity, thereby advancing the development of novel cognitive enhancers.
References
- 1. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-dementia drug nefiracetam facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Passive Avoidance Test with Nebracetam Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The passive avoidance test is a widely utilized behavioral paradigm to assess the effects of pharmacological agents on learning and memory. This fear-motivated test evaluates an animal's ability to remember an aversive event and subsequently inhibit a specific behavior. Nootropic compounds, such as those in the racetam class, are frequently evaluated using this model to determine their cognitive-enhancing potential.
This document provides a detailed protocol for conducting the passive avoidance test with a focus on evaluating the effects of Nebracetam fumarate. While specific published data on this compound in this assay are limited, this guide offers a comprehensive procedure based on established protocols for similar racetam compounds. It also outlines the proposed signaling pathways through which Nebracetam may exert its effects on memory consolidation.
Experimental Protocols
I. Animals
-
Species: Male Wistar rats (200-250 g) or male Swiss Webster mice (25-30 g).
-
Housing: Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Food and water should be available ad libitum.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week prior to the commencement of the experiment. They should be handled daily for 3-5 days before the test to minimize stress.
II. Apparatus
The passive avoidance apparatus consists of a two-compartment box with a light and a dark chamber.
-
Light Compartment: Typically illuminated with a low-wattage bulb.
-
Dark Compartment: Equipped with a grid floor connected to a shock generator.
-
Guillotine Door: A manually or automatically operated door separates the two compartments.
III. Drug Preparation and Administration
-
This compound: Dissolve in sterile saline or distilled water to the desired concentrations.
-
Vehicle Control: Sterile saline or distilled water.
-
Administration: Administer intraperitoneally (i.p.) or orally (p.o.) at a volume of 1 ml/kg for rats or 10 ml/kg for mice. The drug or vehicle is typically administered 30-60 minutes before the training session.
IV. Experimental Procedure
The passive avoidance test consists of two phases: a training (acquisition) phase and a retention (testing) phase, typically separated by 24 hours.
A. Training Phase (Day 1)
-
Place the animal in the light compartment of the passive avoidance apparatus, facing away from the guillotine door.
-
Allow the animal to explore the light compartment for a 60-second acclimatization period.
-
After the acclimatization period, open the guillotine door, allowing access to the dark compartment.
-
Record the initial latency time for the animal to enter the dark compartment with all four paws (step-through latency).
-
Once the animal has completely entered the dark compartment, close the guillotine door.
-
Deliver a mild, inescapable electric foot shock (e.g., 0.5 mA for 2 seconds for rats).
-
After the shock, keep the animal in the dark compartment for an additional 10-15 seconds.
-
Remove the animal from the apparatus and return it to its home cage.
-
Thoroughly clean the apparatus with 70% ethanol between each animal to remove any olfactory cues.
B. Retention Phase (Day 2)
-
Approximately 24 hours after the training phase, place the animal back into the light compartment.
-
After a 60-second acclimatization period, open the guillotine door.
-
Record the step-through latency, which is the time it takes for the animal to re-enter the dark compartment. No foot shock is delivered during this phase.
-
A cut-off time (e.g., 300 or 600 seconds) is typically set. If the animal does not enter the dark compartment within this time, the maximum latency is recorded.
-
An increased step-through latency in the retention phase compared to the training phase is indicative of successful memory consolidation.
Data Presentation
The following table provides a template for presenting the quantitative data obtained from a passive avoidance study with this compound. The values presented are hypothetical and serve as an example of expected results.
| Treatment Group | Dose (mg/kg) | N | Initial Latency (s) (Mean ± SEM) | Retention Latency (s) (Mean ± SEM) |
| Vehicle Control | - | 10 | 15.2 ± 2.1 | 45.8 ± 5.3 |
| This compound | 1 | 10 | 14.9 ± 1.9 | 89.3 ± 9.7* |
| This compound | 3 | 10 | 15.5 ± 2.3 | 152.6 ± 15.1** |
| This compound | 10 | 10 | 14.7 ± 2.0 | 210.4 ± 20.5 |
| Positive Control (e.g., Piracetam) | 100 | 10 | 15.1 ± 1.8 | 185.7 ± 18.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control group.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Passive Avoidance Test.
Proposed Signaling Pathway of Nebracetam: M1 Acetylcholine Receptor
Caption: Nebracetam's proposed M1 receptor pathway.
Proposed Signaling Pathway of Nebracetam: NMDA Receptor Modulation
Caption: Nebracetam's proposed NMDA receptor pathway.
Application Notes and Protocols for HPLC Analysis of Nebracetam Fumarate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam ((RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one) is a nootropic agent belonging to the racetam family of drugs, currently under investigation for its potential cognitive-enhancing effects.[1] Like other racetams, it is believed to modulate neurotransmitter systems, including the cholinergic and GABAergic systems, to exert its pharmacological action.[2] Understanding its pharmacokinetic and pharmacodynamic profile is crucial for its development as a therapeutic agent. This document provides a detailed protocol for the quantitative analysis of Nebracetam fumarate in biological samples, such as plasma, using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection. The methodologies are based on established analytical techniques for similar compounds in the racetam class.
Signaling Pathways of Nebracetam
Nebracetam's mechanism of action is multifaceted, involving the modulation of several key signaling pathways to enhance cognitive function. It has been shown to potentiate nicotinic acetylcholine receptors and interact with G-protein coupled signaling cascades.[3][4] At submicromolar concentrations, it can induce a short-term depression of acetylcholine-evoked currents through a PKA-dependent pathway, while at micromolar concentrations, it causes a long-term enhancement via a PKC-dependent pathway.[3]
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of Nebracetam Fumarate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nebracetam fumarate in human plasma. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies and drug monitoring in a research setting. The method utilizes a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This proposed method is designed to offer high throughput and reliable quantification for drug development professionals and researchers.
Introduction
Nebracetam is a nootropic drug belonging to the racetam family, investigated for its potential cognitive-enhancing effects.[1] Accurate quantification of Nebracetam in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical assays.[2] This document provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Nebracetam-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Nebracetam from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Spike 50 µL of plasma with 10 µL of internal standard (IS) working solution (e.g., Nebracetam-d4 at 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution from endogenous plasma components.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4.5 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ion mode, and quantification is performed using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for Nebracetam and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Nebracetam | 205.1 | 118.1 (Quantifier) | 100 | 30 | 15 |
| 205.1 | 91.1 (Qualifier) | 100 | 30 | 25 | |
| Nebracetam-d4 | 209.1 | 122.1 | 100 | 30 | 15 |
Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method, which should be validated according to regulatory guidelines.
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% (90 - 110% at LLOQ) |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD (< 20% at LLOQ) |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this LC-MS/MS method and a simplified representation of a potential signaling pathway influenced by racetam-class nootropics.
Caption: Experimental workflow for Nebracetam quantification.
References
Preparing Nebracetam Fumarate Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam is a nootropic agent from the racetam family, reported to act as an agonist at the M1 acetylcholine receptor.[1] Its fumarate salt is a common form used in research. Proper preparation of nebracetam fumarate solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in various in vitro experimental settings, such as cell-based assays and electrophysiology.
Physicochemical Properties and Solubility
While specific experimental data for this compound's solubility is limited, information on related compounds like dimethyl fumarate and fumaric acid suggests that it likely has low aqueous solubility and is more soluble in organic solvents.[2][3][4] The hydrochloride salt of nebracetam is known to be soluble in DMSO.[5] Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing stock solutions.
Table 1: Estimated Solubility of this compound and Related Compounds
| Compound | Solvent | Estimated Solubility | Notes |
| This compound | DMSO | Soluble (estimated) | Recommended solvent for stock solutions. |
| Water | Sparingly soluble (estimated) | Direct dissolution in aqueous buffers is not recommended for high concentrations. | |
| Ethanol | Soluble (estimated) | May be used as an alternative solvent for stock solutions. | |
| Dimethyl Fumarate | DMSO | ~29 mg/mL | Provides an indication of fumarate salt solubility in DMSO. |
| Water | ~1.6 mg/mL (at 20°C) | [4] | |
| Ethanol | ~10 mg/mL (at 25°C) | [4] | |
| Fumaric Acid | DMSO | 23 mg/mL | [3] |
| Water | 3.5 mg/mL | [3] | |
| Ethanol | 20 mg/mL | [3] | |
| Nebracetam Hydrochloride | DMSO | Soluble | [5] |
Note: The solubility of your specific batch of this compound should be empirically determined.
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent, which can then be diluted to the final desired concentration in the aqueous experimental medium.
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 524.6 g/mol )[6]
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.246 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 524.6 g/mol * 1000 mg/g = 5.246 mg/mL
-
-
Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, DMSO stock solutions are generally stable for several months.[7][8]
Table 2: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Molar Mass ( g/mol ) | Mass to Weigh for 1 mL | Solvent |
| 1 mM | 524.6 | 0.525 mg | DMSO |
| 10 mM | 524.6 | 5.246 mg | DMSO |
| 50 mM | 524.6 | 26.23 mg | DMSO |
| 100 mM | 524.6 | 52.46 mg | DMSO |
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the stock solution into the cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 3.1: Preparation of a 1 µM this compound Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Serial Dilution (Example):
-
Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to obtain a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Step 2 (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of sterile cell culture medium to achieve the final 1 µM working concentration.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. For the example above, the final DMSO concentration would be 0.001%.
-
Application: Immediately apply the working solution and the vehicle control to your cell cultures.
Table 3: Recommended In Vitro Concentrations of Nebracetam
| Application | Cell Type | Concentration Range | Reference |
| Astrocyte Culture | Rat Astrocytes | 10⁻⁷ M (100 nM) | Gabryel et al., 2000 |
| Neuronal Cell Lines (e.g., SH-SY5Y, PC12) | - | 100 nM - 10 µM (Suggested) | Based on typical concentrations for racetams |
| Primary Neuronal Cultures | - | 100 nM - 10 µM (Suggested) | Based on typical concentrations for racetams |
| Electrophysiology (Patch-Clamp) | - | 1 µM - 100 µM (Suggested) | Based on typical concentrations for racetams |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general experimental workflow for testing this compound in vitro and the putative signaling pathway it modulates.
Caption: General experimental workflow for in vitro testing of this compound.
Nebracetam is believed to act as an M1 acetylcholine receptor agonist. The activation of M1 receptors initiates a Gq-coupled signaling cascade.
Caption: Putative M1 Acetylcholine Receptor signaling pathway activated by Nebracetam.
Stability and Storage Recommendations
-
Stock Solutions: Store this compound stock solutions in DMSO at -20°C in tightly sealed vials. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Aqueous Solutions: this compound is likely to be less stable in aqueous solutions. It is recommended to prepare fresh working solutions from the frozen stock for each experiment. Do not store aqueous working solutions for more than one day.[2]
Disclaimer
The information provided in these application notes is for guidance purposes only. Researchers should independently validate the solubility and stability of their specific batch of this compound. The suggested protocols may require optimization for specific cell lines or experimental conditions. Always adhere to appropriate laboratory safety practices.
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dimethyl Fumarate - LKT Labs [lktlabs.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | C28H36N4O6 | CID 6444388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Routes for Nebracetam Fumarate in Rodent Models: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific administration routes and pharmacokinetic profile of Nebracetam fumarate in rodent models is limited. The following protocols and notes are based on general best practices for compound administration in rodents and information available for other nootropic compounds. Researchers should perform dose-ranging and tolerability studies to determine the optimal administration parameters for their specific experimental context.
Introduction
Nebracetam is an investigational nootropic agent from the racetam family. It has been studied for its potential cognitive-enhancing effects and is suggested to act as an M1 acetylcholine receptor agonist.[1] Preclinical research in rodent models is a critical step in evaluating the efficacy and safety of new chemical entities like this compound. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. This document provides an overview of common administration routes for rodents and presents generalized protocols that can be adapted for studies involving this compound.
Data Presentation
Due to the lack of specific pharmacokinetic data for this compound in the public domain, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Models (Template)
| Administration Route | Dose (mg/kg) | Rodent Species/Strain | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Half-life (t½) (h) |
| Oral (p.o.) | |||||||
| Intravenous (i.v.) | |||||||
| Intraperitoneal (i.p.) | |||||||
| Subcutaneous (s.c.) |
Table 2: Recommended Vehicle Solutions for Administration (General Guidance)
| Administration Route | Recommended Vehicles |
| Oral (p.o.) | Distilled water, 0.9% Saline, 0.5% - 1% Methylcellulose, 5% - 10% Tween® 80 in water |
| Intravenous (i.v.) | 0.9% Saline, Phosphate-buffered saline (PBS), 5% Dextrose in water |
| Intraperitoneal (i.p.) | 0.9% Saline, Phosphate-buffered saline (PBS) |
| Subcutaneous (s.c.) | 0.9% Saline, Phosphate-buffered saline (PBS) |
Experimental Protocols
The following are generalized protocols for the administration of a test compound to rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Administration (Oral Gavage)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., distilled water, saline)
-
Rodent oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Protocol:
-
Preparation: Prepare the dosing solution of this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Weigh the animal to calculate the correct dose volume. Gently restrain the animal to prevent movement and ensure safe administration.
-
Gavage:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus to the predetermined depth.
-
Administer the solution slowly and steadily.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.
Intravenous Administration (i.v.)
Intravenous injection allows for rapid and complete bioavailability of the compound. The lateral tail vein is the most common site for i.v. administration in mice and rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Restraining device
-
Heat lamp or warm water to induce vasodilation
Protocol:
-
Preparation: Prepare a sterile solution of this compound in the chosen vehicle.
-
Animal Handling: Place the animal in a restraining device. To aid in visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water.
-
Injection:
-
Identify one of the lateral tail veins.
-
Swab the injection site with an appropriate antiseptic.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by observing a small flash of blood in the needle hub or by aspirating a small amount of blood.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
-
Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any adverse effects.
Intraperitoneal Administration (i.p.)
Intraperitoneal injection is a common route for administering substances that are not suitable for oral or intravenous routes.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Preparation: Prepare a sterile solution of this compound.
-
Animal Handling: Weigh the animal and calculate the required dose volume. Restrain the animal securely, exposing the abdomen.
-
Injection:
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Lift the animal's hindquarters slightly to move the abdominal organs away from the injection site.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution.
-
-
Monitoring: Return the animal to its cage and monitor for any signs of discomfort or adverse reactions.
Subcutaneous Administration (s.c.)
Subcutaneous injection is used for the slow and sustained absorption of a compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Preparation: Prepare a sterile solution of this compound.
-
Animal Handling: Weigh the animal for dose calculation. Gently restrain the animal.
-
Injection:
-
Lift a fold of skin in the interscapular region (between the shoulder blades) to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
-
Post-injection Care: Withdraw the needle and gently massage the area to aid in dispersal of the solution. Monitor the animal.
Visualization of Potential Signaling Pathway and Experimental Workflow
Based on the limited available information suggesting Nebracetam is an M1 acetylcholine receptor agonist, a potential signaling pathway is visualized below. Additionally, a general experimental workflow for evaluating a novel compound in rodent models is provided.
Caption: Potential M1 Acetylcholine Receptor Signaling Pathway for Nebracetam.
References
Application Notes and Protocols for Determining the Cell Viability of Nebracetam Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam, a member of the racetam family of nootropic compounds, is an investigational drug with potential cognitive-enhancing effects. It is reported to act as an agonist for the M1 acetylcholine receptor.[1] As part of the preclinical evaluation of Nebracetam fumarate, it is crucial to establish its effect on neuronal cell viability. This document provides a detailed protocol for assessing the in vitro cytotoxicity and cell viability of this compound using the MTT assay, a widely accepted colorimetric method. Additionally, it outlines a potential signaling pathway for Nebracetam and a clear workflow for the experimental procedure.
Mechanism of Action
Nebracetam is believed to exert its nootropic effects through its interaction with the cholinergic system, specifically as an M1 muscarinic acetylcholine receptor agonist.[1] The activation of M1 receptors can initiate a cascade of intracellular signaling events, including the modulation of calcium channels and facilitation of cholinergic and GABAergic transmissions, which are thought to underlie its cognitive-enhancing properties.[2] Related racetam compounds, such as Nefiracetam, have been shown to potentiate α4β2-type nicotinic acetylcholine receptors and modulate L- and N-type calcium channels through G-protein-coupled mechanisms.[3][4]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of Nebracetam via the M1 acetylcholine receptor.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of neuronal cells as an indicator of cell viability following treatment with this compound.[5][6] The assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials and Reagents
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neuronal cultures)[8]
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture neuronal cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in a serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the solvent) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.[7]
-
After incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization of the formazan, resulting in a purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Data Presentation
The quantitative data from the MTT assay can be summarized in a table as shown below.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100% |
| 0.1 | 1.248 | 0.091 | 99.5% |
| 1 | 1.231 | 0.076 | 98.2% |
| 10 | 1.205 | 0.082 | 96.1% |
| 50 | 1.159 | 0.095 | 92.4% |
| 100 | 1.112 | 0.088 | 88.7% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Improving Nebracetam fumarate solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving nebracetam fumarate in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is not extensively reported in publicly available literature. As a fumarate salt of a small molecule, its solubility is expected to be pH-dependent. Generally, the solubility of ionizable compounds can be significantly influenced by the pH of the aqueous medium. For basic compounds, solubility typically increases as the pH decreases.
Q2: Why is my this compound not dissolving completely in water?
A2: Incomplete dissolution of this compound in neutral water can be attributed to its intrinsic solubility limits. Factors that can influence this include the pH of the water, temperature, and the presence of other solutes. The common ion effect from the fumarate counterion could also play a role in saturated solutions.
Q3: Can I heat the solution to improve solubility?
A3: While gentle heating can increase the rate of dissolution and the solubility of many compounds, the thermal stability of this compound in aqueous solutions should be considered. Prolonged exposure to high temperatures may lead to degradation. It is advisable to conduct stability studies if heating is used as a method for solubilization.
Q4: Are there common excipients that can enhance the solubility of this compound?
A4: Yes, several pharmaceutical excipients can be employed to enhance the aqueous solubility of poorly soluble compounds. These include pH-modifying agents (acids or bases), co-solvents (such as ethanol or propylene glycol), surfactants, and complexing agents like cyclodextrins. The choice of excipient will depend on the specific requirements of your experiment.
Troubleshooting Guides
Issue: Poor Dissolution in Neutral Aqueous Buffer
Potential Cause: The pH of the solution is not optimal for this compound solubility.
Troubleshooting Steps:
-
pH Adjustment: Systematically vary the pH of the aqueous buffer. Since nebracetam has a basic aminomethyl group, decreasing the pH is expected to increase its solubility. Attempt dissolution in buffers with pH values ranging from 2 to 7.
-
Use of Co-solvents: Introduce a water-miscible co-solvent to the aqueous solution. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for complete dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, thereby increasing their apparent solubility. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Issue: Precipitation of this compound Upon Standing
Potential Cause: The initial dissolution may have resulted in a supersaturated solution that is not stable over time.
Troubleshooting Steps:
-
Confirm Equilibrium Solubility: Determine the equilibrium solubility under your experimental conditions to ensure you are working within the stable concentration range.
-
Use of Stabilizers: For metastable supersaturated solutions, polymers such as hydroxypropyl methylcellulose (HPMC) can sometimes be used to inhibit precipitation.
-
Re-evaluate Formulation: If precipitation persists, the chosen solvent system may not be appropriate for the desired concentration. Revisit the troubleshooting steps for poor dissolution to find a more suitable formulation.
Experimental Protocols & Data
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., phosphate and citrate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid.
-
Analyze the concentration of nebracetam in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Illustrative Data:
| pH | Illustrative Solubility (mg/mL) |
| 2.0 | 50.0 |
| 4.0 | 25.0 |
| 6.0 | 5.0 |
| 7.0 | 1.5 |
| 8.0 | 1.0 |
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of a co-solvent on the solubility of this compound.
Methodology:
-
Prepare aqueous solutions containing varying concentrations of a co-solvent (e.g., ethanol at 0%, 10%, 20%, 30%, and 40% v/v).
-
Follow steps 2-5 from the pH-dependent solubility protocol for each co-solvent mixture.
Illustrative Data:
| Ethanol Concentration (% v/v) | Illustrative Solubility in pH 7.4 Buffer (mg/mL) |
| 0 | 1.2 |
| 10 | 4.5 |
| 20 | 12.0 |
| 30 | 28.0 |
| 40 | 55.0 |
Protocol 3: Cyclodextrin Complexation
Objective: To assess the impact of hydroxypropyl-β-cyclodextrin (HP-β-CD) on this compound solubility.
Methodology:
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, and 15% w/v).
-
Follow steps 2-5 from the pH-dependent solubility protocol for each cyclodextrin solution.
-
Plot the solubility of this compound as a function of HP-β-CD concentration to determine the type of phase solubility diagram.
Illustrative Data:
| HP-β-CD Concentration (% w/v) | Illustrative Solubility in Water (mg/mL) |
| 0 | 1.1 |
| 2 | 3.8 |
| 5 | 9.5 |
| 10 | 20.0 |
| 15 | 32.5 |
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound dissolution.
Postulated Signaling Pathway for Nebracetam
Nebracetam has been reported to act as an agonist at the M1 muscarinic acetylcholine receptor.[1] This interaction is believed to initiate a signaling cascade that contributes to its nootropic effects.
Caption: Postulated M1 receptor-mediated signaling pathway for nebracetam.
References
Nebracetam fumarate stability testing and identifying degradation products
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the stability testing of nebracetam fumarate and the identification of its potential degradation products. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of stability testing for active pharmaceutical ingredients (APIs) and insights from structurally related racetam compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are crucial for understanding the intrinsic stability of this compound. Based on studies of related pyrrolidone-containing compounds, the following stress conditions are recommended to induce degradation and identify potential degradation products:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 80°C).
-
Alkaline Hydrolysis: Exposure to a basic solution such as sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 80°C).
-
Oxidative Degradation: Use of an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Subjecting the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light, as per ICH Q1B guidelines.
Q2: What are the likely degradation products of this compound?
While specific degradation products for nebracetam have not been extensively reported in publicly available literature, based on the degradation pathways of similar racetam compounds like piracetam and brivaracetam, the primary degradation is likely to involve the hydrolysis of the lactam ring. A probable degradation product is the corresponding carboxylic acid, formed through the opening of the pyrrolidinone ring under hydrolytic (acidic or alkaline) conditions.
Q3: Which analytical techniques are most suitable for stability testing of this compound?
A stability-indicating analytical method is essential to separate and quantify nebracetam from its degradation products. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A reverse-phase HPLC method is the standard for separating the parent drug from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor separation of nebracetam and degradation peaks in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. Adjust the pH of the aqueous phase, as the ionization of nebracetam and its degradation products can significantly affect retention. |
| Unsuitable HPLC column. | Screen different stationary phases (e.g., C18, C8, phenyl-hexyl) to find the one that provides the best selectivity for your specific sample matrix. | |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| Difficulty in identifying unknown degradation products. | Insufficient data from a single analytical technique. | Employ LC-MS to obtain the molecular weight of the impurity. If possible, isolate the impurity using preparative HPLC and perform NMR and FTIR analysis for complete structural elucidation. |
| Nebracetam appears stable under all stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. However, be cautious not to induce unrealistic degradation pathways. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase to get a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light for 7 days. Dissolve the sample in the mobile phase to get a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Major Degradation Product (RT) |
| 0.1 N HCl | 2 hours | 80°C | 15.2 | 2 | 4.5 min |
| 0.1 N NaOH | 2 hours | 80°C | 25.8 | 3 | 4.5 min, 6.2 min |
| 30% H₂O₂ | 24 hours | 25°C | 8.5 | 1 | 7.1 min |
| Dry Heat | 48 hours | 105°C | 5.1 | 1 | 8.3 min |
| Photolytic | 7 days | 25°C | < 1.0 | 0 | - |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated degradation pathway of Nebracetam via hydrolysis.
Technical Support Center: Optimizing Nebracetam Fumarate Dosage for Cognitive Enhancement in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nebracetam fumarate in rat models of cognitive enhancement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action for cognitive enhancement?
Nebracetam is an investigational nootropic agent belonging to the racetam class of drugs. Its cognitive-enhancing effects are believed to stem from its activity as an agonist at the M1 muscarinic acetylcholine receptor.[1] Furthermore, research suggests that Nebracetam's therapeutic window is also influenced by its modulation of the noradrenergic and glutamatergic systems, specifically through interaction with NMDA receptors.[1] Studies indicate it may offer neuroprotective effects by mitigating NMDA receptor-mediated neurotoxicity.
Q2: What is a recommended starting dosage for this compound in rats for cognitive enhancement studies?
Based on available literature, a dose of 10 mg/kg, administered orally (p.o.) , has been shown to be effective in reversing scopolamine-induced spatial cognitive deficits in rats.[1] In a different rat model of cerebral ischemia, a dose of 30 mg/kg (p.o.) administered twice daily was used. For a related racetam, nefiracetam, a 52-week oral toxicity study in rats established a no-observed-adverse-effect-level (NOAEL) at 10 mg/kg/day, with some treatment-related findings appearing at 30 mg/kg/day and higher.[2] Therefore, a starting dose in the range of 10-30 mg/kg/day for this compound is a reasonable starting point for dose-optimization studies.
Q3: How should this compound be prepared and administered for oral dosage in rats?
For oral administration, this compound should be dissolved in a suitable vehicle such as distilled water or a 0.5% carboxymethyl cellulose (CMC) solution. The concentration should be calculated to ensure the desired dose is delivered in a consistent and manageable volume for the rats (e.g., 1-5 mL/kg). Administration is typically performed using oral gavage. It is crucial to ensure proper technique to avoid aspiration and undue stress to the animals.
Q4: What are some common behavioral assays used to assess the cognitive-enhancing effects of this compound in rats?
The Radial Arm Maze (RAM) is a well-established method for evaluating spatial learning and memory, and has been used in studies with Nebracetam.[1] Other commonly used mazes to assess cognitive function in rodents include the Morris Water Maze (MWM) for spatial learning and memory, and the Y-maze or T-maze for assessing spatial working memory and alternation behavior.
Q5: What are the potential side effects or adverse events to monitor for during this compound administration in rats?
While specific side effect data for Nebracetam is limited, a long-term toxicity study of the related compound, nefiracetam, in rats at doses of 30 mg/kg/day and higher, showed findings related to the kidney and liver.[2] Therefore, it is prudent to monitor for general signs of toxicity, including changes in body weight, food and water consumption, and overall activity levels. At higher doses, consider monitoring renal and hepatic function markers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant improvement in cognitive performance. | - Suboptimal Dosage: The administered dose may be too low to elicit a therapeutic effect. - Timing of Administration: The drug may not have reached peak plasma concentration at the time of behavioral testing. - Assay Sensitivity: The chosen behavioral task may not be sensitive enough to detect subtle cognitive improvements. | - Conduct a dose-response study to determine the optimal dosage for your specific experimental model. - Perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) and adjust the time between administration and testing accordingly. - Consider using a more challenging cognitive task or increasing the cognitive deficit in your model (e.g., higher dose of scopolamine). |
| High variability in behavioral data between subjects. | - Inconsistent Drug Administration: Variability in the volume or concentration of the administered drug. - Animal Stress: Improper handling or gavage technique can lead to stress, which can impact cognitive performance. - Individual Animal Differences: Natural variation in learning and memory capabilities among rats. | - Ensure accurate and consistent preparation and administration of the this compound solution. - Handle animals gently and ensure all researchers are proficient in oral gavage techniques. - Increase the sample size per group to account for individual variability and ensure statistical power. |
| Signs of animal distress or adverse effects (e.g., weight loss, lethargy). | - Toxicity at Higher Doses: The administered dose may be approaching or exceeding the maximum tolerated dose. - Vehicle Effects: The vehicle used for dissolution may be causing adverse reactions. | - Reduce the dosage or discontinue administration if severe signs of toxicity are observed. - Run a vehicle-only control group to rule out any adverse effects of the vehicle. - Consult with a veterinarian to assess the health of the animals. |
Data Presentation
Table 1: Summary of this compound Dosages Used in Rat Studies
| Study Focus | Dosage | Administration Route | Animal Model | Observed Effect | Reference |
| Cognitive Enhancement | 10 mg/kg | Oral (p.o.) | Scopolamine-induced spatial cognitive deficit | Corrected the disruption of spatial cognition | [1] |
| Cerebral Ischemia | 30 mg/kg (twice daily) | Oral (p.o.) | Microsphere embolism-induced cerebral ischemia | Partial restoration of hippocampal 5-HT and striatal dopamine metabolite contents | [3] |
Table 2: Comparative Toxicity Data for Nefiracetam in Rats (52-Week Oral Study)
| Dosage | Observed Effects | Conclusion | Reference |
| 10 mg/kg/day | No treatment-related findings | Non-toxic effect level | [2] |
| 30 mg/kg/day | Minor treatment-related findings | Lowest observed adverse effect level | [2] |
| 100 mg/kg/day | Treatment-related findings in kidney and liver | - | [2] |
| 300 mg/kg/day | More pronounced treatment-related findings | - | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable vehicle (e.g., distilled water or 0.5% CMC) to achieve the desired final concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Insert a flexible oral gavage tube attached to a syringe into the esophagus.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully remove the gavage tube.
-
Monitor the animal for a short period to ensure there are no immediate adverse reactions.
-
Protocol 2: Radial Arm Maze (RAM) for Assessing Spatial Learning and Memory
-
Apparatus: An elevated eight-arm radial maze with a central platform.
-
Habituation:
-
For 2-3 days prior to testing, allow each rat to freely explore the maze for 10 minutes with food rewards placed at the end of each arm.
-
-
Training:
-
Place a food reward at the end of four of the eight arms (the "baited" arms). The location of the baited arms should remain consistent for each rat throughout the training period.
-
Place the rat on the central platform and allow it to explore the maze and retrieve the food rewards.
-
A trial ends when all four rewards have been consumed or after a set time limit (e.g., 10 minutes).
-
An entry into an arm is counted when the rat places all four paws inside the arm.
-
-
Data Collection:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that has never been baited.
-
Time to Complete the Task: The latency to find all four food rewards.
-
-
Testing with this compound:
-
Administer this compound or vehicle at a predetermined time before the RAM trial (e.g., 30-60 minutes).
-
Conduct the RAM training/testing as described above.
-
Compare the number of errors and the time to completion between the treatment and control groups.
-
Mandatory Visualizations
References
- 1. Effect of nebracetam on the disruption of spatial cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fifty-two-week oral toxicity study of the new cognition-enhancing agent nefiracetam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Nebracetam fumarate behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in behavioral studies involving Nebracetam fumarate. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a high degree of variability in the dose-response relationship for this compound in our cognitive task. Why might this be happening?
A1: Inconsistent dose-response relationships are a known challenge in nootropic research. Several factors can contribute to this variability:
-
Biphasic Dose-Response: Like many cognitive enhancers, Nebracetam may exhibit a biphasic or "U-shaped" dose-response curve. This means that both very low and very high doses may be less effective than an optimal mid-range dose. It is crucial to test a wide range of doses to identify the therapeutic window.
-
Animal Model and Strain: The species and strain of the animal model can significantly impact the effective dose. Genetic differences can lead to variations in metabolism, receptor density, and overall physiological response to the compound.
-
Task Difficulty: The complexity of the behavioral task can influence the apparent efficacy of the drug. A task that is too simple may result in ceiling effects, where performance is already optimal, masking any potential cognitive enhancement. Conversely, a task that is too difficult may not show any improvement, leading to floor effects.
Troubleshooting Steps:
-
Conduct a wide-range dose-finding study: Test at least 3-5 doses, including low, medium, and high concentrations, to characterize the dose-response curve.
-
Review literature for your specific animal model: Compare your dosing regimen with published studies that used the same species and strain.
-
Adjust task parameters: Modify the difficulty of the behavioral task to ensure it is sensitive to cognitive enhancement.
Q2: Our study in healthy, young adult rodents shows no significant cognitive enhancement with this compound, contradicting some published findings. What could be the reason?
A2: The cognitive state of the animal subjects is a critical factor in observing the effects of nootropics.[1]
-
Cognitive Impairment Model: The effects of many nootropics, including racetams, are more pronounced in models of cognitive deficit.[1] Studies often use agents like scopolamine (an anticholinergic) or diazepam to induce amnesia, creating a state of cognitive impairment that the nootropic can then potentially reverse.[2] Nebracetam, for instance, has been shown to correct scopolamine-induced disruptions in spatial cognition.
-
Age of Animals: Aged animals often exhibit baseline cognitive deficits, making them a suitable model for testing cognitive enhancers.[3] Studies in young, healthy animals with optimal cognitive function may not reveal significant improvements.[1][3]
Troubleshooting Steps:
-
Consider an impairment model: If ethically and scientifically justified for your research question, utilize a validated model of cognitive deficit (e.g., scopolamine-induced amnesia) to unmask the potential therapeutic effects of Nebracetam.
-
Use aged animals: If your research focus is on age-related cognitive decline, employing aged rodents may provide a more sensitive model for detecting the effects of Nebracetam.
-
Refine behavioral endpoints: Ensure your chosen behavioral tasks are sensitive enough to detect subtle changes in cognitive function in healthy animals.
Q3: We are seeing conflicting results between two different behavioral tasks (e.g., Morris water maze vs. elevated plus-maze) for assessing learning and memory. Why the discrepancy?
A3: Different behavioral tasks assess distinct aspects of cognition. The observed efficacy of Nebracetam can be task-dependent due to its specific mechanisms of action.
-
Dominant Cognitive Domain: The Morris water maze primarily assesses spatial learning and memory, which is heavily dependent on the hippocampus. The elevated plus-maze can be adapted to assess learning and memory, but is also strongly influenced by anxiety levels.
-
Neurochemical Systems Involved: Nebracetam has both cholinergic and glutamatergic effects.[4] The relative importance of these systems can vary between different cognitive tasks. For example, its cholinergic-enhancing properties may be more critical for tasks sensitive to cholinergic deficits.
Troubleshooting Steps:
-
Analyze the cognitive domains: Carefully consider what specific aspect of cognition each of your behavioral tasks is measuring.
-
Correlate with mechanism: Relate the known mechanisms of Nebracetam (M1 agonism, NMDA potentiation) to the neurochemical underpinnings of the behavioral tasks.
-
Control for confounding factors: When using tasks like the elevated plus-maze, include control measures to assess anxiety-like behavior to ensure that observed effects on learning are not confounded by anxiolytic or anxiogenic properties of the drug.
Quantitative Data Summary
| Parameter | This compound | Reference Compound (Piracetam) | Source |
| Effective Dose (Rodent) | 10 mg/kg (p.o.) for scopolamine-induced spatial cognition disruption | 64-256 mg/kg (p.o.) in aged rats | [3][4] |
| Mechanism of Action | M1-muscarinic agonist; Potentiates NMDA receptor function via PKC activation | Modulates NMDA receptors; Enhances acetylcholine function via muscarinic receptors | [4][5][6] |
| Primary Behavioral Effects | Reversal of amnesia (e.g., scopolamine-induced) | Improved choice reaction time in aged animals | [3][4] |
Experimental Protocols
Scopolamine-Induced Amnesia Model in the Morris Water Maze
This protocol is designed to assess the ability of this compound to reverse deficits in spatial learning and memory.
1. Animals:
-
Male Wistar rats (250-300g) are commonly used.
-
House animals individually with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Apparatus:
-
A circular pool (approximately 1.5m in diameter) filled with water made opaque with non-toxic white paint.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
A video tracking system is used to record and analyze the swim paths.
3. Experimental Procedure:
-
Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform. Then, guide the rat to the visible platform and allow it to remain there for 20-30 seconds.
-
Acquisition Phase (Days 2-5):
-
Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the trial.
-
Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes before the trial to induce amnesia.
-
Conduct 4 trials per day for each rat, starting from a different quadrant each time.
-
The latency to find the hidden platform is recorded. If the rat does not find the platform within 60-90 seconds, it is gently guided to it.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
4. Data Analysis:
-
Acquisition: Analyze the escape latency across the training days using a two-way ANOVA with repeated measures.
-
Probe Trial: Analyze the time spent in the target quadrant using a one-way ANOVA followed by post-hoc tests.
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in racetam research and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during racetam research. The information is tailored for researchers, scientists, and drug development professionals to help ensure the rigor and reproducibility of their experimental findings.
Frequently Asked Questions (FAQs)
Q1: Why are the results of my racetam experiments inconsistent with published literature?
A1: Inconsistency in racetam research is a significant issue and can stem from several factors:
-
The Reproducibility Crisis: Neuroscience research, in general, has been facing a reproducibility crisis. Many initial findings may be false positives due to small sample sizes or questionable research practices.
-
Publication Bias: Studies with positive or novel results are more likely to be published, creating a skewed perception of a compound's efficacy.
-
Subtle Methodological Differences: Minor variations in experimental protocols, animal strains, age, sex, or housing conditions can significantly impact outcomes.
-
Compound Purity and Source: The purity and supplier of the racetam compound can vary, leading to different biological effects.
To avoid this pitfall:
-
Critically evaluate the methodology of published studies.
-
Ensure your experimental design is robust with adequate statistical power.
-
Source compounds from reputable suppliers with certificates of analysis.
-
Meticulously document and control all experimental variables.
Q2: What is the accepted mechanism of action for racetams?
A2: There is no universally accepted single mechanism of action for racetams. This ambiguity is a major challenge in the field. However, several hypotheses are supported by preclinical data:
-
Modulation of AMPA Receptors: Some racetams, like aniracetam, act as positive allosteric modulators of AMPA-type glutamate receptors, which can enhance synaptic plasticity.[1][2]
-
Influence on Cholinergic Systems: Racetams like oxiracetam have been shown to increase acetylcholine (ACh) release and utilization in the hippocampus and cortex.[3][4][5]
-
Other Mechanisms: Other proposed mechanisms include effects on membrane fluidity, mitochondrial function, and neurotransmitter turnover.
To address this in your research:
-
Clearly state the hypothesized mechanism you are investigating.
-
Employ a range of assays to probe different potential pathways.
-
Be cautious about overstating the definitive mechanism based on limited data.
Q3: How do I select the appropriate animal model for my racetam study?
A3: The choice of animal model is critical and depends on the specific research question.
-
Healthy vs. Disease Models: Effects of racetams are often more pronounced in models of cognitive impairment compared to healthy animals.
-
Scopolamine-Induced Amnesia: This is a common model to simulate cholinergic dysfunction seen in some cognitive disorders. Scopolamine administration leads to a decrease in brain acetylcholine levels.[6]
-
Age-Related Decline: Using aged animals can model the cognitive decline associated with normal aging.
-
Traumatic Brain Injury (TBI) Models: These models are used to assess the neuroprotective and cognitive-enhancing effects of racetams following physical injury to the brain.
-
Genetic Models: For specific diseases like Down's syndrome, transgenic models like the Ts65Dn mouse can be used.[7]
Best practices for model selection:
-
Justify the clinical relevance of your chosen model.
-
Thoroughly characterize the baseline cognitive function of your animals.
-
Include appropriate control groups for both the disease model and the racetam treatment.
Troubleshooting Guides
In Vitro Experimentation
Problem: I am not observing any effect of aniracetam on AMPA receptor currents in my neuronal cultures.
-
Possible Cause 1: Inappropriate cell line or primary culture.
-
Solution: Ensure your chosen neuronal culture expresses AMPA receptors. Primary hippocampal or cortical neurons are generally a good choice. Verify receptor expression using techniques like immunocytochemistry or western blotting.
-
-
Possible Cause 2: Incorrect drug concentration.
-
Solution: Perform a dose-response curve. The effects of racetams can be biphasic, with higher concentrations sometimes being less effective or even inhibitory.[3]
-
-
Possible Cause 3: Issues with electrophysiological recording.
-
Solution: Verify the health of your cells and the quality of your patch-clamp recordings. Ensure stable baseline currents before drug application. Use appropriate positive controls to confirm the responsiveness of your system.
-
In Vivo Behavioral Studies
Problem: My piracetam-treated mice are not showing improved performance in the Morris Water Maze (MWM).
-
Possible Cause 1: Suboptimal drug dosage or administration route.
-
Solution: Conduct a dose-finding study. The effective dose can vary between different mouse strains and models.[7] Consider the pharmacokinetics of piracetam and the timing of administration relative to the behavioral testing. Intraperitoneal (i.p.) injections are common in preclinical studies.
-
-
Possible Cause 2: Flaws in the MWM protocol.
-
Solution: Ensure the water temperature is appropriate (around 21-22°C for mice) to motivate escape without inducing hypothermia. The platform should be submerged just below the water surface. Use clear and consistent extra-maze cues for spatial navigation. Habituate the animals to the testing room and handling to reduce stress.
-
-
Possible Cause 3: The chosen animal model is not sensitive to piracetam.
-
Solution: Piracetam's effects may be more evident in models of cognitive impairment. If using healthy, young animals, the cognitive-enhancing effects may be subtle or absent. Consider using a scopolamine-induced amnesia model or aged animals.
-
Problem: I am observing conflicting results in the Elevated Plus Maze (EPM) with aniracetam.
-
Possible Cause 1: Misinterpretation of EPM data.
-
Solution: The EPM is primarily a test for anxiety-like behavior. While some studies have adapted it for spatial memory, this is not its primary validation.[8] Be cautious when interpreting results related to cognition from this assay. Anxiolytic effects of aniracetam could confound cognitive interpretations.
-
-
Possible Cause 2: Variability in animal behavior.
-
Solution: Ensure consistent lighting conditions and a quiet testing environment. Handle the animals gently to minimize stress. Analyze both the time spent in and the number of entries into the open and closed arms. Some studies also analyze fecal boli as a measure of stress.[8]
-
Data Presentation
Table 1: Dose-Response of Piracetam in a Mouse Model of Down's Syndrome (Ts65Dn Mice) in the Morris Water Maze
| Treatment Group | Dose (mg/kg/day, i.p.) | Visible Platform Performance | Hidden Platform Performance |
| Euploid Control | 0 (Vehicle) | Baseline | Baseline |
| 75 | Improved | Improved | |
| 150 | Improved | Improved | |
| 300 | No significant effect | No significant effect | |
| Ts65Dn Mice | 0 (Vehicle) | Impaired vs. Control | Impaired vs. Control |
| Low Doses | Reduced search time | Prevented trial-related improvements | |
| All Doses | - | Prevented trial-related improvements |
Data summarized from a preclinical assessment of piracetam in a mouse model of Down's syndrome.[7]
Table 2: Comparative Efficacy of Racetams in Scopolamine-Induced Amnesia in Rats (Passive Avoidance Task)
| Treatment Group | Dose (mg/kg) | % Correct Responding |
| Vehicle + Vehicle | - | 64% |
| Scopolamine + Vehicle | - | 9% |
| Scopolamine + Aniracetam | 50 (p.o.) | 53% |
Data from a study on the reversal of scopolamine-induced amnesia by aniracetam.[9]
Table 3: Effect of Oxiracetam and Aniracetam on Acetylcholine (ACh) Levels in Rat Brain Regions (in response to scopolamine-induced decrease)
| Racetam | Dose (mg/kg) | Cortex | Hippocampus | Striatum |
| Oxiracetam | 50 (i.p.) | Reduced ACh decrease | Reduced ACh decrease | No effect |
| 100 (i.p.) | Reduced ACh decrease | Reduced ACh decrease | No effect | |
| Aniracetam | 100 (p.o.) | No effect | Attenuated ACh decrease | No effect |
| 300 (p.o.) | No effect | Reduced ACh decrease | No effect |
Data summarized from a study investigating the effects of oxiracetam and aniracetam on scopolamine-induced changes in brain acetylcholine.[6]
Experimental Protocols & Visualizations
Preclinical Screening Workflow for Nootropics
This workflow outlines a general procedure for the preclinical evaluation of a novel nootropic compound.
Caption: A generalized workflow for preclinical nootropic drug discovery.
Proposed Signaling Pathway: Racetam Modulation of AMPA Receptors
This diagram illustrates the hypothesized mechanism of how certain racetams potentiate AMPA receptor function.
Caption: Racetam potentiation of glutamatergic signaling via AMPA receptors.
Proposed Signaling Pathway: Racetam Interaction with Cholinergic System
This diagram shows the potential influence of racetams on acetylcholine synthesis and release in the hippocampus.
Caption: Hypothesized influence of racetams on hippocampal cholinergic neurotransmission.
References
- 1. Receptor changes and LTP: an analysis using aniracetam, a drug that reversibly modifies glutamate (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between oxiracetam, aniracetam and scopolamine on behavior and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected side effects of Nebracetam fumarate in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal experiments with Nebracetam fumarate.
Frequently Asked Questions (FAQs)
Q1: We observed a biphasic or "bell-shaped" dose-response curve in our behavioral tests. Is this an expected outcome for Nebracetam?
A1: Yes, a bell-shaped dose-response curve can be an expected outcome for Nebracetam. Some studies have indicated that the behavioral and biochemical effects of nefiracetam, a structurally related racetam, exhibit a bell-shaped dose-response.[1] This means that increasing the dose beyond a certain point may lead to a decrease in the desired effect or the emergence of unexpected effects. If you observe such a response, it is crucial to perform a full dose-response study to identify the optimal therapeutic window.
Q2: Our animals are exhibiting signs of excessive cholinergic stimulation (e.g., salivation, tremors, lacrimation) at higher doses. Is this related to Nebracetam's mechanism of action?
A2: This is a plausible side effect related to Nebracetam's mechanism of action. Nebracetam has been shown to act as an M1-muscarinic agonist, which can lead to an increase in cholinergic activity.[2] Excessive stimulation of the cholinergic system can manifest as the signs you are observing. It is advisable to monitor for these effects, especially at higher dose levels, and consider adjusting the dose if they become severe.
Q3: We have noted unexpected changes in motor activity or coordination in our rodent models. What could be the underlying cause?
A3: Unexpected changes in motor activity could be linked to Nebracetam's influence on multiple neurotransmitter systems. Besides its effects on the cholinergic system, Nebracetam may also modulate GABAergic and monoaminergic neuronal functions.[1] Disruption or enhancement of these systems can impact motor control. To investigate this further, consider employing a Functional Observational Battery (FOB) or Irwin test to systematically assess neurobehavioral and motor function.[3][4]
Q4: Are there any known organ-specific toxicities associated with Nebracetam or related compounds?
A4: While specific toxicology data for Nebracetam is limited, a related compound, nefiracetam, has been associated with renal and testicular toxicity in dogs due to a specific metabolite (M-18).[5] Although species-specific metabolism plays a significant role, it is prudent to include comprehensive histopathological evaluation of the kidneys and testes in your toxicology assessments, particularly in non-rodent species.
Troubleshooting Guide
| Observed Unexpected Effect | Potential Cause | Recommended Action |
| Reduced efficacy at higher doses | Bell-shaped dose-response curve.[1] | Conduct a detailed dose-response study with additional dose groups at the higher end of the curve to confirm the biphasic effect and identify the optimal dose. |
| Seizures or convulsive activity | Excessive neuronal excitation, potentially through modulation of GABAergic or cholinergic systems.[1] | Immediately cease dosing and consult with the institutional veterinarian. For future studies, consider co-administration with an anticonvulsant to investigate the mechanism or reduce the dose of Nebracetam. |
| Significant weight loss or gain | Metabolic changes or alterations in feeding behavior due to effects on central neurotransmitter systems. | Monitor food and water intake daily. Conduct a full metabolic panel (blood glucose, lipids, etc.) to assess for systemic metabolic alterations. |
| Unexpected mortality | Could be due to acute toxicity, off-target effects, or exacerbation of an underlying condition in the animal model. | Perform a thorough necropsy and histopathological analysis of all major organs. Review the experimental protocol for any potential confounding factors. |
| Discrepancies between in vitro and in vivo results | Poor bioavailability, rapid metabolism, or species-specific metabolic pathways. | Conduct pharmacokinetic studies to determine the plasma and brain concentrations of Nebracetam and its metabolites. |
Experimental Protocols
Protocol: Investigating Unexpected Behavioral Side Effects Using a Functional Observational Battery (FOB)
This protocol outlines a general procedure for systematically assessing the behavioral and physiological effects of Nebracetam in rodents.
1. Animal Model and Housing:
- Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[6]
- Housing: House animals individually for at least 5 days prior to testing to allow for acclimatization. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
2. Dosing and Groups:
- Vehicle Control: Administer the vehicle used to dissolve this compound.
- Nebracetam Groups: Include at least three dose levels (low, medium, high) based on previously reported effective doses or pilot studies.
- Route of Administration: Oral gavage is a common route.
3. Functional Observational Battery (FOB) Procedure:
- Baseline Assessment: Perform a complete FOB on all animals prior to the start of dosing to establish baseline values.
- Post-Dosing Assessment: Conduct the FOB at the time of expected peak plasma concentration of Nebracetam.
- Observational Parameters:
- Home Cage Observations: Note posture, activity level, and any stereotypic behaviors.
- Open Field Assessment: Place the animal in a novel open field arena and record locomotor activity, rearing, and grooming for a set period (e.g., 5-10 minutes).
- Sensorimotor and Reflex Tests:
- Grip Strength: Measure forelimb and hindlimb grip strength.
- Startle Response: Assess the reaction to a sudden auditory stimulus.
- Righting Reflex: Time how long it takes for the animal to right itself when placed on its back.
- Autonomic Assessments:
- Body Temperature: Measure rectal temperature.
- Pupil Size: Observe for mydriasis or miosis.
- Salivation and Lacrimation: Score the presence and severity.
4. Data Analysis:
- Compare the post-dosing observations for each Nebracetam group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Workflow for Investigating Unexpected Side Effects.
Caption: Known Signaling Pathways of Nebracetam.
References
- 1. Effects of nefiracetam on amnesia animal models with neuronal dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the predictive value of safety pharmacology studies | NC3Rs [nc3rs.org.uk]
- 4. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 5. Nefiracetam Concerns. Studies of connected appellation… | by hdjsfhsf | Medium [medium.com]
- 6. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
Technical Support Center: Nebracetam Fumarate and Morris Water Maze Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nebracetam fumarate in Morris water maze (MWM) experiments. High variability in MWM data is a common challenge that can obscure the true effects of a compound. This guide offers insights into potential causes of variability and strategies to mitigate them, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in escape latency and path length in our this compound-treated group. What are the common causes?
High variability in the Morris water maze can stem from several factors, broadly categorized as environmental, animal-related, and procedural. It is crucial to systematically evaluate each of these to pinpoint the source of inconsistency in your experiments.
Q2: Could this compound itself be contributing to the variability?
While Nebracetam is investigated for its cognitive-enhancing effects, individual differences in drug metabolism and response can contribute to variability. Ensure accurate and consistent dosing for all animals. Some animals might also experience mild side effects that could influence their motivation or physical ability to perform the task, although this is not commonly reported for Nebracetam.
Q3: What are the key environmental factors to control to reduce variability?
The testing environment must be kept consistent. Key factors include:
-
Lighting: Maintain dim and diffuse lighting (around 20-30 lux) to avoid glare on the water surface, which can interfere with the animal's ability to see extra-maze cues.[1]
-
Auditory Stimuli: The testing room should be quiet and free from sudden noises that can startle the animals.
-
Olfactory Cues: Be mindful of strong scents from perfumes, cleaning agents, or even different experimenters, as rodents have a keen sense of smell.
-
Extra-maze Cues: Use clear, high-contrast spatial cues on the walls of the room and ensure they remain in the same position throughout the experiment.[2]
Q4: How do animal-specific factors contribute to high variability?
Several intrinsic factors can lead to variable performance:
-
Strain: Different mouse or rat strains exhibit varying learning and swimming abilities.[2] It is critical to use a consistent strain and be aware of its known behavioral phenotypes.
-
Sex: Hormonal cycles in females can influence behavior. Many studies opt to use only male animals to reduce this source of variability. If using females, it is advisable to track their estrous cycle.
-
Health Status: Ensure all animals are healthy and free from any conditions that could affect their mobility or motivation.
-
Stress Levels: High stress can impair learning and memory. Acclimate the animals to the testing room and handle them gently and consistently.
Q5: What procedural aspects of the Morris water maze protocol should we standardize to minimize variability?
Strict adherence to a standardized protocol is paramount. Pay close attention to:
-
Water Temperature: Maintain a consistent water temperature, typically around 21-26°C.[1][3] Water that is too cold can cause stress, while water that is too warm may reduce the animal's motivation to escape.
-
Handling: The same experimenter should handle the animals for all trials to minimize variability introduced by different handling techniques.
-
Release Position: Vary the starting position for each trial in a quasi-random manner, but ensure the sequence is the same for all animals on a given day.
-
Inter-Trial Interval (ITI): Keep the time between trials consistent for all animals.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Morris water maze experiments with this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in escape latency within the Nebracetam group. | 1. Inconsistent drug administration (dosage, timing). 2. Individual differences in drug metabolism. 3. Non-cognitive factors affecting performance (e.g., motivation, motor skills). 4. Sub-optimal environmental conditions. | 1. Verify the accuracy of your dosing procedure. Ensure the administration time relative to the MWM trial is consistent for all animals. 2. Increase the sample size to reduce the impact of individual outliers. 3. Conduct a visible platform test to assess for any motor or motivational deficits that are independent of spatial learning. 4. Review and standardize all environmental controls as outlined in the FAQs. |
| Animals are floating or showing low motivation to swim. | 1. Water temperature is too comfortable. 2. Animals are overly stressed or have learned helplessness. 3. Potential sedative effects of the compound at the tested dose. | 1. Check and adjust the water temperature to be within the recommended range (21-26°C).[1][3] 2. Ensure proper habituation to the room and gentle handling. If an animal fails to find the platform, gently guide it.[3] 3. While not a typical effect of Nebracetam, consider performing a dose-response study to rule out any sedative effects at higher concentrations. |
| Some animals in the Nebracetam group perform worse than the control group. | 1. Individual adverse reaction to the compound. 2. "U-shaped" dose-response curve, where a higher dose may impair performance. 3. Procedural errors affecting a subset of animals. | 1. Exclude outliers with a clear justification (e.g., documented health issues or consistent non-participation). 2. If you are using a high dose, consider testing a lower dose range. 3. Carefully review your experimental procedures to ensure all animals are treated identically. |
| Inconsistent results between different experimenters. | 1. Differences in handling techniques. 2. Olfactory cues (e.g., different soaps, perfumes). 3. Subtle changes in the experimental setup. | 1. Have a single, well-trained experimenter conduct all behavioral testing for a given cohort. 2. Establish a strict protocol for personal hygiene on testing days to minimize olfactory cues. 3. Create a detailed checklist for the experimental setup to ensure consistency. |
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from a Morris water maze experiment evaluating the effect of this compound. This data illustrates the expected outcomes and provides a template for presenting your own results.
Table 1: Escape Latency (seconds) during Acquisition Phase
| Day | Control (Vehicle) Mean ± SD | This compound (10 mg/kg) Mean ± SD |
| 1 | 55.2 ± 8.5 | 54.8 ± 8.9 |
| 2 | 45.7 ± 7.2 | 40.1 ± 6.8 |
| 3 | 36.1 ± 6.8 | 28.5 ± 5.5 |
| 4 | 28.9 ± 5.9 | 20.3 ± 4.7 |
| 5 | 22.5 ± 5.1 | 15.1 ± 3.9 |
Table 2: Path Length (cm) during Acquisition Phase
| Day | Control (Vehicle) Mean ± SD | This compound (10 mg/kg) Mean ± SD |
| 1 | 850.3 ± 150.2 | 845.1 ± 155.6 |
| 2 | 680.5 ± 130.8 | 590.7 ± 120.4 |
| 3 | 510.2 ± 110.5 | 395.4 ± 98.2 |
| 4 | 390.8 ± 95.3 | 280.1 ± 75.9 |
| 5 | 310.6 ± 80.1 | 210.9 ± 60.3 |
Table 3: Probe Trial Performance (Day 6)
| Parameter | Control (Vehicle) Mean ± SD | This compound (10 mg/kg) Mean ± SD |
| Time in Target Quadrant (%) | 35.2 ± 5.6 | 48.9 ± 6.3 |
| Platform Crossings (count) | 2.8 ± 1.1 | 4.5 ± 1.3 |
Experimental Protocols
Morris Water Maze Protocol
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature is maintained at 22 ± 1°C. A clear escape platform (10 cm in diameter) is submerged 1 cm below the water surface in the center of one of the four designated quadrants.
-
Acclimation: Animals are brought into the testing room at least 30 minutes prior to the start of the trials to acclimate.
-
Acquisition Phase (Days 1-5):
-
Each animal undergoes four trials per day.
-
The starting position is varied for each trial (e.g., North, South, East, West).
-
The animal is gently placed in the water facing the pool wall.
-
The trial ends when the animal finds the platform or after 60 seconds have elapsed.
-
If the animal does not find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.
-
Animals that find the platform are allowed to stay on it for 15 seconds.
-
The inter-trial interval is 20 minutes.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
Each animal is allowed to swim freely for 60 seconds.
-
The starting position is typically in the quadrant opposite to where the platform was located.
-
Data on the percentage of time spent in the target quadrant and the number of times the animal crosses the former platform location are recorded.
-
This compound Administration Protocol
-
Compound Preparation: this compound is dissolved in a vehicle (e.g., 0.9% saline or distilled water).
-
Dosage: A common dosage for cognitive enhancement in rodent models is 10 mg/kg.
-
Administration: The solution is administered orally (p.o.) via gavage.
-
Timing: Administration occurs 30-60 minutes prior to the start of the MWM trials each day.
Visualizations
Caption: Proposed signaling pathway for Nebracetam's cognitive-enhancing effects.
Caption: Experimental workflow for a Morris water maze study with Nebracetam.
References
Validation & Comparative
A Comparative Analysis of Nebracetam Fumarate and Piracetam for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nebracetam fumarate and Piracetam, two nootropic compounds belonging to the racetam family, with a focus on their potential for cognitive enhancement. This document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, pharmacokinetics, and safety profiles.
Introduction
Piracetam, the parent compound of the racetam class, has been studied for decades for its potential cognitive benefits. Nebracetam, a newer derivative, has been investigated for its specific interactions with the cholinergic system. This guide aims to juxtapose these two compounds to inform further research and development in the field of cognitive enhancement.
Mechanism of Action
The cognitive-enhancing effects of Nebracetam and Piracetam are believed to stem from their distinct interactions with neurotransmitter systems and neuronal membranes.
This compound: Preclinical studies suggest that Nebracetam acts as an agonist at the M1 muscarinic acetylcholine receptor.[1] This interaction is thought to activate intracellular signaling pathways that enhance cholinergic neurotransmission, a key process in learning and memory.[2][3] Additionally, some research indicates that Nebracetam may also modulate noradrenergic and serotonergic systems.[4][5]
Piracetam: The mechanism of action for Piracetam is considered to be multifaceted. It is believed to modulate the function of both cholinergic and glutamatergic neurotransmitter systems, enhancing their efficiency without direct receptor binding.[6][7] Piracetam has been shown to increase the density of acetylcholine and NMDA receptors.[6][8] Furthermore, it is proposed to enhance the fluidity of neuronal cell membranes, which may improve signal transduction and overall neuronal function.[9]
Below is a diagram illustrating the proposed signaling pathway for Nebracetam's action as an M1 acetylcholine receptor agonist.
The following diagram illustrates the multifaceted mechanism of Piracetam.
References
- 1. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical effect of WEB 1881 (this compound) on patients with dementia of the Alzheimer type and study of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic M1 acetylcholine receptors regulate the non-quantal release of acetylcholine in the rat neuromuscular junction via NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of nebracetam on the disruption of spatial cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. alivenhealthy.com [alivenhealthy.com]
A Comparative Analysis of Receptor Binding Affinities: Nebracetam Fumarate vs. Aniracetam
For Immediate Release
This guide provides a detailed comparison of the receptor binding profiles of two nootropic compounds from the racetam family, Nebracetam fumarate and Aniracetam. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these molecules based on available experimental data. While direct comparative binding studies are limited, this document synthesizes existing data on their primary receptor targets and mechanisms of action.
Executive Summary
Nebracetam and Aniracetam, both pyrrolidinone derivatives, exhibit distinct primary mechanisms of action. Nebracetam is characterized as a potent agonist of the M1 muscarinic acetylcholine receptor. In contrast, Aniracetam's principal effect is the positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate receptors. Aniracetam also demonstrates a complex and often indirect influence on other neurotransmitter systems, including a modulatory effect on NMDA receptors and downstream effects on dopamine and serotonin release. Quantitative binding affinity data is sparse, particularly for Aniracetam, due to its allosteric, non-competitive mechanism of action.
Quantitative Data Summary
The following table summarizes the available quantitative data on the receptor binding and functional potency of this compound and Aniracetam. It is critical to note that the values are from different experimental paradigms and should not be interpreted as a direct, side-by-side comparison.
| Compound | Receptor Target | Assay Type | Measured Value | Compound Action |
| Nebracetam | Human Muscarinic M1 | Antagonist Activity Assay | IC₅₀: 100 - 105 nM | Agonist* |
| Aniracetam | AMPA (GluA1/GluA2) | Electrophysiology | Potentiates AMPA-induced currents by ~400% at 1 mM | Positive Allosteric Modulator |
| NMDA | Functional Assay ([³H]NA release) | EC₅₀: ≤ 0.1 µM (attenuation of kynurenate antagonism) | Modulator | |
| Kainate | Electrophysiology | Minimal potentiation of kainate-induced currents | Weak Modulator | |
| Dopamine D2 | Indirect (release assays) | No direct binding data; enhances release | Indirect Agonist | |
| Serotonin 5-HT2A | Indirect (release assays) | No direct binding data; enhances release | Indirect Agonist |
*Note: Although the assay measured antagonist activity, Nebracetam is functionally characterized as an M1 agonist. The IC₅₀ values likely represent its affinity in a competitive binding context.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Comparative Analysis of Nebracetam Fumarate for Nootropic Research: Control Experiments and Baseline Measures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nebracetam fumarate, focusing on the essential control experiments and the establishment of baseline measures necessary for rigorous nootropic research. We will delve into its proposed mechanisms of action, compare it with other well-known racetam compounds, and provide detailed experimental protocols and data presented in a clear, comparative format.
Introduction to Nebracetam and the Racetam Class
Nebracetam is a nootropic agent belonging to the racetam class of compounds, which are synthetic substances known for their potential cognitive-enhancing properties. While the precise mechanisms of action for many racetams are still under investigation, they are generally believed to modulate key neurotransmitter systems involved in learning and memory. This guide will focus on the available preclinical data for Nebracetam and provide a framework for designing robust experiments to evaluate its efficacy.
Mechanism of Action: A Multi-Target Approach
Preclinical studies suggest that Nebracetam exerts its cognitive-enhancing effects through a multi-faceted mechanism, primarily involving the cholinergic and noradrenergic systems.
-
Cholinergic System Enhancement: A key finding indicates that Nebracetam can reverse cognitive deficits induced by scopolamine, a muscarinic receptor antagonist. This suggests that Nebracetam enhances cholinergic neurotransmission, a critical pathway for memory formation and recall.
-
Noradrenergic System Modulation: The same study observed that Nebracetam reversed the scopolamine-induced decrease in noradrenaline content in the frontal cortex and hippocampus. This points to an additional mechanism involving the modulation of the noradrenergic system, which is also implicated in attention and cognitive function.
-
Influence on Other Neurotransmitters: Further research in a cerebral ischemia model showed that Nebracetam treatment helped restore hippocampal serotonin (5-HT) and striatal dopamine metabolite levels. This suggests a broader influence on multiple neurotransmitter systems, which could contribute to its nootropic effects.
The following diagram illustrates the proposed signaling pathways influenced by Nebracetam.
Establishing Baseline Measures and Control Groups
To accurately assess the efficacy of Nebracetam, it is crucial to establish robust baseline measures and utilize appropriate control groups in all experimental designs.
Baseline Cognitive Assessment
Before the administration of any compound, a baseline cognitive assessment of the animal subjects is essential. This involves training the animals on the selected behavioral tasks until their performance stabilizes. Key baseline measures to record include:
-
Acquisition Rate: The number of trials required to reach a predefined performance criterion.
-
Error Rate: The number of incorrect choices or deviations from the optimal path in maze-based tasks.
-
Latency: The time taken to complete a task, such as finding a hidden platform.
-
Memory Retention: Performance in probe trials conducted after a delay period to assess long-term memory.
These baseline measures serve as a reference point to quantify the effects of the nootropic compound.
Essential Control Groups
A well-designed study should include the following control groups:
-
Vehicle Control: This group receives the solvent or carrier solution used to dissolve Nebracetam, administered under the same conditions as the treatment group. This controls for any effects of the vehicle or the administration procedure itself.
-
Sham Control (for surgical models): In studies involving surgical interventions (e.g., induced ischemia), a sham group undergoes the surgical procedure without the specific intervention. This controls for the effects of anesthesia and the surgical stress.
-
Positive Control: This group receives a well-established nootropic compound (e.g., Piracetam, Aniracetam) with known cognitive-enhancing effects. This helps to validate the experimental model and provides a benchmark for the efficacy of Nebracetam.
-
Negative Control (in disease models): In studies using a disease model (e.g., scopolamine-induced amnesia), this group receives the amnesic agent but no nootropic treatment. This confirms the induction of the cognitive deficit that the test compound is intended to reverse.
The following diagram illustrates a typical experimental workflow incorporating these control groups.
Comparative Performance Data
While direct comparative studies between Nebracetam and other racetams are limited, we can infer relative performance based on their effects in similar experimental paradigms. The following tables summarize hypothetical but representative data based on the known effects of these compounds in scopolamine-induced amnesia models using the 8-Arm Radial Maze.
Table 1: Effect on Working Memory Errors in the 8-Arm Radial Maze (Scopolamine Model)
| Treatment Group | Dose (mg/kg) | Mean Working Memory Errors (± SEM) | % Improvement vs. Scopolamine |
| Vehicle | - | 1.2 ± 0.3 | - |
| Scopolamine (Negative Control) | 0.5 | 5.8 ± 0.6 | 0% |
| Nebracetam | 10 | 2.1 ± 0.4 | 63.8% |
| Piracetam (Positive Control) | 100 | 3.5 ± 0.5 | 39.7% |
| Aniracetam (Positive Control) | 50 | 2.8 ± 0.4 | 51.7% |
| Oxiracetam (Positive Control) | 30 | 2.5 ± 0.3 | 56.9% |
Table 2: Effect on Reference Memory Errors in the 8-Arm Radial Maze (Scopolamine Model)
| Treatment Group | Dose (mg/kg) | Mean Reference Memory Errors (± SEM) | % Improvement vs. Scopolamine |
| Vehicle | - | 0.5 ± 0.1 | - |
| Scopolamine (Negative Control) | 0.5 | 2.9 ± 0.4 | 0% |
| Nebracetam | 10 | 1.0 ± 0.2 | 65.5% |
| Piracetam (Positive Control) | 100 | 1.8 ± 0.3 | 37.9% |
| Aniracetam (Positive Control) | 50 | 1.4 ± 0.2 | 51.7% |
| Oxiracetam (Positive Control) | 30 | 1.2 ± 0.2 | 58.6% |
Note: The data presented in these tables are illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Scopolamine-Induced Amnesia in the 8-Arm Radial Maze
This protocol is designed to assess the ability of a nootropic compound to reverse cholinergic-deficit-induced memory impairment.
Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm. The maze should be situated in a room with various distal visual cues.
Procedure:
-
Habituation: Allow each rat to explore the maze for 10 minutes daily for 3 days, with a small food reward in each food well.
-
Baseline Training:
-
Bait four of the eight arms with a food reward. The baited arms should remain consistent for each rat throughout the experiment.
-
Place the rat on the central platform and allow it to explore the maze until all four rewards are consumed or for a maximum of 10 minutes.
-
Record the number of working memory errors (re-entry into a previously visited baited arm) and reference memory errors (entry into an unbaited arm).
-
Continue daily training until a stable baseline performance (e.g., less than 2 errors per trial for 3 consecutive days) is achieved.
-
-
Treatment and Testing:
-
On the test day, administer scopolamine (0.5 mg/kg, i.p.) 30 minutes before the trial to induce amnesia in all groups except the vehicle control.
-
Administer the test compounds (Nebracetam, Piracetam, etc.) or vehicle orally 60 minutes before the trial.
-
Conduct the maze trial as described in the baseline training and record the number of working and reference memory errors.
-
Morris Water Maze for Spatial Learning and Memory
This task assesses hippocampus-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is located in a room with distinct visual cues on the walls.
Procedure:
-
Acquisition Phase (4 days, 4 trials/day):
-
Place the rat into the water at one of four randomly chosen starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Conclusion
The available evidence suggests that this compound is a promising nootropic candidate with a multi-target mechanism of action involving the cholinergic, noradrenergic, serotonergic, and dopaminergic systems. To further elucidate its cognitive-enhancing potential and compare its efficacy to other racetams, rigorous, well-controlled preclinical studies are essential. The experimental protocols and control measures outlined in this guide provide a framework for conducting such research, ensuring the generation of reliable and comparable data. Future studies should focus on obtaining quantitative data from direct comparative trials to establish a clearer profile of Nebracetam's nootropic effects.
Statistical analysis of Nebracetam fumarate study results for significance
Analysis of Nebracetam Fumarate: A Review of Preclinical Data
A comprehensive statistical analysis and comparison guide of this compound based on human clinical trial data cannot be provided at this time due to the absence of publicly available results from human studies. [1] Nebracetam is an investigational drug from the racetam family and, as of 2023, has not undergone human trials.[1] The available data is limited to preclinical studies, primarily in animal models and in vitro experiments. This guide summarizes the existing preclinical findings, outlines the proposed mechanisms of action, and presents comparative data with other nootropics where available.
Preclinical Efficacy and Mechanism of Action
Nebracetam has been investigated for its nootropic and neuroprotective properties. Preclinical studies suggest its potential cognitive-enhancing effects are mediated through its interaction with cholinergic and glutamatergic systems.
Cholinergic System Interaction: Nebracetam is proposed to act as an agonist of the M1 muscarinic acetylcholine receptor.[1][2] An in vitro study using human leukemic T cells demonstrated that Nebracetam induces a rise in intracellular Ca2+ concentration, a response that was blocked by muscarinic antagonists.[2]
Glutamatergic System Interaction: Research on rat striatal slices indicates that Nebracetam may exert neuroprotective effects by interacting with NMDA receptor-operated Ca2+ channels.[3] The study showed that Nebracetam protected against striatal dopaminergic impairment induced by L-glutamate and NMDA.[3]
Effects on Neurotransmitters and Brain Metabolism: In a study on rats with cerebral ischemia, delayed treatment with Nebracetam partially restored hippocampal 5-HT (serotonin) and striatal dopamine metabolite levels.[4] Another in vitro study comparing Nebracetam and Piracetam in rat astrocytes found that both compounds led to decreased intracellular ATP and phosphocreatine (PCr) levels.[5] However, the addition of Nebracetam with dBcAMP resulted in an increase in PCr content.[5]
Comparative Preclinical Data: Nebracetam vs. Piracetam
An in vitro study on rat astrocytes provided comparative data on the biochemical effects of Nebracetam and Piracetam.
| Parameter | Nebracetam (10⁻⁷ M) | Piracetam (10⁻⁷ M) |
| Intracellular ATP Levels | Decreased | Decreased |
| Intracellular PCr Levels | Decreased | Decreased |
| ³H-valine Incorporation | Decreased | No significant change |
| PCr Content with dBcAMP | Increased | Not reported |
| Data from in vitro study on rat astrocytes.[5] |
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are summarized below.
Study of M1-Muscarinic Agonist Activity:
-
Cell Line: Human leukemic T cell line (Jurkat cells).
-
Methodology: Intracellular Ca2+ concentration ([Ca2+]i) was measured in response to Nebracetam application. Experiments were conducted in a medium with 1 mM Ca2+ and a medium without Ca2+ (plus 1 mM EGTA). The effects of muscarinic antagonists (atropine, pirenzepine, AF-DX 116) on the Nebracetam-induced [Ca2+]i rise were also assessed.
-
Reference: [2]
Study on NMDA Receptor-Mediated Neurotoxicity:
-
Model: Rat striatal slices.
-
Methodology: The real-time dynamics of dopamine release were monitored to investigate the effects of Nebracetam on N-methyl-D-aspartate (NMDA) receptor- and voltage-operated Ca2+ channels (VOCC)-mediated neural dysfunction. The protective effects of Nebracetam (10⁻⁵ and 10⁻⁴ M) against L-glutamate and NMDA-induced dopaminergic impairment were evaluated. The effect of Nebracetam on BAY K-8644-evoked striatal dysfunction was also tested.
-
Reference: [3]
Comparative Study with Piracetam in Astrocytes:
-
Model: Cultured rat astrocytes.
-
Methodology: Astrocytes were treated with Nebracetam or Piracetam (10⁻⁷ M) for 2 weeks, with or without dibutyryl 3',5'-cyclic adenosine monophosphate (dBcAMP). The content of adenosine triphosphate (ATP), phosphocreatine (PCr), and the incorporation of ³H-valine into proteins were measured. Morphometric parameters of the astrocytes were also analyzed.
-
Reference: [5]
Visualizations
Proposed Signaling Pathway of Nebracetam
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nebracetam on content of high-energy phosphates and morphometry of rat astrocytes in vitro. Comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Nebracetam Fumarate's Efficacy in Different Memory Paradigms: A Comparative Guide
This guide provides a comparative analysis of the efficacy of Nebracetam fumarate in various memory paradigms, with a particular focus on its performance relative to the archetypal nootropic, Piracetam. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to facilitate further investigation into the therapeutic potential of this compound.
Introduction and Mechanisms of Action
Nebracetam (also known as Nefiracetam) is a pyrrolidone-derived nootropic agent that has demonstrated cognitive-enhancing effects in various animal models. Its mechanism of action is believed to be multifactorial, primarily involving the potentiation of neurotransmitter systems crucial for memory formation and consolidation.
This compound: Key mechanistic insights suggest that Nebracetam enhances the function of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity. This potentiation is mediated through the activation of protein kinase C (PKC)[1]. Additionally, Nebracetam has been shown to modulate the cholinergic system by increasing acetylcholine release, a neurotransmitter fundamental for learning and memory[2].
Piracetam: As the first-in-class racetam nootropic, Piracetam's mechanism of action is thought to involve the enhancement of cell membrane fluidity. This is believed to improve the function of transmembrane proteins, including neurotransmitter receptors, thereby facilitating neurotransmission, particularly in the cholinergic and glutamatergic systems.
Comparative Efficacy in Preclinical Memory Models
Direct comparative studies of this compound and Piracetam in the same memory paradigms are limited in the publicly available literature. Therefore, this guide presents data from separate studies, highlighting the efficacy of each compound in well-established memory tasks. It is crucial to interpret these cross-study comparisons with caution due to potential variations in experimental protocols, animal models, and laboratory conditions.
Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory. The primary endpoint is the escape latency, the time it takes for the animal to find a hidden platform in a pool of water.
Table 1: Efficacy in the Morris Water Maze
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Nebracetam | Rats (Traumatic Brain Injury Model) | 9 mg/kg, p.o. | Attenuated MWM deficits; performance of injured animals treated with 9 mg/kg did not significantly differ from uninjured, sham animals. | [3] |
| Piracetam | Rats (Sleep Deprivation Model) | 100 mg/kg | Treatment with piracetam significantly decreased the mean escape latency in sleep-deprived animals. | [4] |
Passive Avoidance Test
The passive avoidance test is a fear-motivated task used to evaluate long-term memory. The latency to enter a dark compartment where an aversive stimulus (e.g., foot shock) was previously delivered is measured as an indicator of memory retention.
Table 2: Efficacy in the Passive Avoidance Test
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Nebracetam | Data not available in searched literature | - | - | - |
| Piracetam | 2-month-old Rats | 100 mg/kg, i.p. | Significantly prolonged step-down latencies for a passive avoidance task. | [5] |
| Piracetam | Day-old Chicks | 10 or 50 mg/kg, i.p. | Post-training injections increased recall for the task when tested 24 hours later. | [6] |
Novel Object Recognition Test
The novel object recognition test assesses an animal's ability to recognize a novel object in a familiar environment. The discrimination index, which reflects the preference for exploring the novel object over the familiar one, is a key measure of recognition memory.
Table 3: Efficacy in the Novel Object Recognition Test
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Nebracetam | Data not available in searched literature | - | - | - |
| Piracetam | Rats | 400 mg/kg, i.p. | Produced a significant improvement in retention when the intertrial interval was 24 hours. |
Note: The reference for the Piracetam study on novel object recognition was not explicitly found in the provided search results with quantitative data, though its use in this paradigm is mentioned.
Experimental Protocols
Morris Water Maze Protocol (Rodents)
-
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants.
-
Acquisition Phase:
-
Animals undergo a series of training trials (e.g., 4 trials per day for 5 consecutive days).
-
For each trial, the animal is placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The animal is allowed to swim freely to find the hidden platform. The time taken to reach the platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed for the next trial.
-
-
Probe Trial:
-
24 hours after the final training trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Passive Avoidance Test Protocol (Rodents)
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial (Training):
-
The animal is placed in the brightly lit compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, the animal is again placed in the light compartment.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is recorded.
-
A longer latency is indicative of better memory of the aversive experience.
-
Novel Object Recognition Test Protocol (Rodents)
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) on one or two consecutive days to acclimate to the environment.
-
Familiarization/Training Phase (T1):
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for a set duration (e.g., 5-10 minutes).
-
The total time spent exploring each object is recorded.
-
-
Test Phase (T2):
-
After a specific inter-trial interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and Piracetam, as well as the general experimental workflows for the memory paradigms discussed.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piracetam facilitates long-term memory for a passive avoidance task in chicks through a mechanism that requires a brain corticosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Effects of Nebracetam Fumarate and Other Racetams
For Researchers, Scientists, and Drug Development Professionals
The racetam family of nootropic compounds has long been investigated for its cognitive-enhancing properties. Within this class, certain members have also demonstrated significant anxiolytic potential, representing a promising avenue for the development of novel treatments for anxiety disorders. This guide provides a comparative overview of the anxiolytic effects of Nebracetam fumarate alongside other prominent racetams—Aniracetam and Piracetam—supported by available experimental data.
Comparative Anxiolytic Efficacy
Direct comparative studies on the anxiolytic effects of this compound are limited in the currently available scientific literature. However, by examining the known mechanisms of action and the anxiolytic profiles of other well-researched racetams, we can draw informed comparisons and identify key areas for future investigation.
Aniracetam is perhaps the most well-documented anxiolytic within the racetam class. Studies in animal models have demonstrated its ability to reduce anxiety-like behaviors across various tests, including the social interaction test, the elevated plus-maze, and conditioned fear stress tests.[1][2] Piracetam has also been shown to exhibit anxiolytic effects, although typically at higher doses and following subchronic administration.
The anxiolytic potential of Nebracetam is hypothesized to stem from its activity as a potent M1 acetylcholine receptor agonist. The cholinergic system is known to play a crucial role in the modulation of anxiety.[3] Furthermore, Nebracetam has been shown to influence noradrenergic systems, which are also implicated in anxiety and arousal.[4] While direct experimental evidence for its anxiolytic effects is pending, its pharmacological profile suggests a plausible mechanism for anxiety reduction.
Quantitative Data on Anxiolytic Effects
The following tables summarize the available quantitative data from preclinical studies on the anxiolytic effects of Aniracetam and Piracetam. Data for Nebracetam is not currently available in the public domain.
Table 1: Anxiolytic Effects of Aniracetam in Mice
| Experimental Model | Dose (mg/kg) | Key Findings |
| Social Interaction Test | 10-100 | Increased total social interaction scores (time and frequency).[1] |
| Elevated Plus-Maze | 10-100 | Showed anti-anxiety effects.[1] |
| Conditioned Fear Stress | 10-100 | Demonstrated anti-anxiety effects.[1] |
| Elevated Plus-Maze | 50 | No significant alteration of anxiety-like behavior in healthy C57BL/6J mice.[5][6] |
Table 2: Anxiolytic Effects of Piracetam in Rodents
| Experimental Model | Dose (mg/kg) | Administration | Key Findings |
| Elevated Plus-Maze | 250, 500 | Subchronic | Exhibited anxiolytic activity. |
| Open-Field Test | 250, 500 | Subchronic | Exhibited anxiolytic activity. |
| Footshock-induced fighting | 250, 500 | Subchronic | Exhibited anxiolytic activity. |
| Vogel's conflict test | 250, 500 | Subchronic | Exhibited anxiolytic activity. |
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of racetams are believed to be mediated through the modulation of several key neurotransmitter systems.
Aniracetam: The anxiolytic properties of Aniracetam are thought to arise from its complex interaction with cholinergic, dopaminergic, and serotonergic systems.[1][2] Specifically, its effects appear to be mediated through nicotinic acetylcholine receptors, 5-HT2A receptors, and dopamine D2 receptors.[1]
Nebracetam: As a potent M1 acetylcholine receptor agonist, Nebracetam's primary mechanism of action is within the cholinergic system.[3] Acetylcholine is a key neurotransmitter in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex.[3] By modulating cholinergic activity, Nebracetam may influence downstream signaling cascades that regulate anxiety responses. Additionally, its influence on noradrenergic pathways could contribute to its overall psychotropic effects.[4]
Piracetam: The precise mechanism underlying Piracetam's anxiolytic effects is less clear, though it is known to modulate cholinergic and glutamatergic neurotransmission.
Below are diagrams illustrating the proposed signaling pathways.
Experimental Protocols
Standardized preclinical models are essential for evaluating and comparing the anxiolytic properties of novel compounds. The elevated plus-maze (EPM) and the social interaction test are two of the most widely used and validated assays.
Elevated Plus-Maze (EPM) Test
The EPM test is based on the innate fear of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Animals are placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period (typically 5 minutes).
-
Key parameters measured include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Social Interaction Test
This test assesses the social behavior of rodents, which is often suppressed in anxiogenic states.
-
Apparatus: A novel, dimly lit open field arena.
-
Procedure:
-
Two unfamiliar animals are placed in the arena simultaneously.
-
Their social behaviors are observed and scored for a defined period.
-
Behaviors scored include sniffing, following, grooming, and aggressive postures.
-
-
Interpretation: Anxiolytic drugs typically increase the duration and frequency of active social interactions between the animals.
Conclusion
While direct comparative data for this compound's anxiolytic effects are not yet available, its potent action on the cholinergic system presents a strong rationale for its potential as an anxiolytic agent. Aniracetam and, to a lesser extent, Piracetam have demonstrated anxiolytic properties in preclinical models, with their mechanisms involving a broader range of neurotransmitter systems.
Future research should focus on conducting direct, head-to-head comparative studies of this compound against other racetams using standardized behavioral paradigms like the elevated plus-maze and social interaction tests. Elucidating the precise downstream signaling pathways of Nebracetam's M1 agonism in the context of anxiety will be crucial for its development as a potential therapeutic for anxiety disorders. This will require a combination of behavioral pharmacology, neurochemical analysis, and molecular biology techniques to fully characterize its anxiolytic profile and mechanism of action.
References
- 1. Anxiolytic effects of aniracetam in three different mouse models of anxiety and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of nebracetam on the disruption of spatial cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
Replicating and Validating Published Findings on Nebracetam Fumarate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nebracetam fumarate against other nootropic agents from the racetam class. The following sections detail the experimental protocols and quantitative data from published studies to facilitate the replication and validation of key findings in the field of cognitive enhancement research.
Nebracetam, an investigational drug of the racetam family, has been identified as a potential M1 acetylcholine receptor agonist.[1] Research suggests its mechanism of action involves the modulation of various neurotransmitter systems, including the cholinergic, serotonergic, noradrenergic, and glutamatergic pathways. This guide will delve into the experimental data supporting these claims and provide a comparative context with other well-known racetams such as Piracetam, Aniracetam, and Oxiracetam.
Comparative Analysis of Cholinergic System Modulation
A key area of investigation for racetam nootropics is their effect on the cholinergic system, which is crucial for learning and memory. Studies have explored the interaction of these compounds with muscarinic acetylcholine receptors and their influence on acetylcholine levels.
Muscarinic M1 Receptor Binding Affinity
Nebracetam has been characterized as an agonist for M1-muscarinic receptors.[1] To quantitatively assess and compare the binding affinity of Nebracetam and its alternatives, researchers can replicate receptor binding assays.
Table 1: Comparative Muscarinic M1 Receptor Binding Data
| Compound | Test System | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| This compound | Rat Cortical Membranes | [3H]Pirenzepine | Data Not Available | Data Not Available | |
| Piracetam | Aged Mouse Frontal Cortex | [3H]QNB | Not an Agonist | Increased Density by 30-40% | [2] |
| Aniracetam | Not Specified | Not Specified | Data Not Available | Data Not Available | |
| Oxiracetam | Not Specified | Not Specified | Data Not Available | Data Not Available |
Experimental Protocol: Muscarinic M1 Receptor Binding Assay
This protocol provides a general framework for conducting a receptor binding assay to determine the affinity (Kd) and density (Bmax) of M1 muscarinic receptors.
Materials:
-
Rat cortical tissue or appropriate cell line expressing M1 receptors
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]Pirenzepine for M1-selective binding)
-
Non-specific binding agent (e.g., Atropine)
-
Test compounds (this compound, Piracetam, etc.)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Binding Assay: In triplicate, incubate membrane preparations with a range of concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a saturating concentration of the non-specific binding agent. Add test compounds at various concentrations.
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.
Assessment of Cognitive Enhancement in Animal Models
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents. The following provides a comparative overview of the reported effects of Nebracetam and its alternatives in this paradigm.
Table 2: Comparative Effects on Spatial Learning in the Morris Water Maze
| Compound | Animal Model | Dosing Regimen | Key Findings (Escape Latency, etc.) | Reference |
| This compound | Rats with cerebral ischemia | Not Specified | Ameliorated impairment in visual spatial learning. | [2] |
| Piracetam | Not Specified | Not Specified | Data Not Available | |
| Aniracetam | Not Specified | Not Specified | Data Not Available | |
| Oxiracetam | Not Specified | Not Specified | Data Not Available |
Note: While studies report positive effects of Nebracetam in the Morris water maze, specific quantitative data on escape latency and other parameters were not available in the reviewed abstracts.
Experimental Protocol: Morris Water Maze
This protocol outlines the standard procedure for conducting a Morris water maze test.
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.
-
Data Collection: Use the video tracking system to record parameters such as escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial.
-
Data Analysis: Analyze the collected data to assess learning and memory. A decrease in escape latency across acquisition trials and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Nebracetam's Postulated Mechanism of Action
References
Meta-analysis of Preclinical Studies on Nebracetam Fumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the available preclinical data on Nebracetam fumarate (also known as WEB 1881 FU). Nebracetam is a pyrrolidinone-based nootropic agent that has been investigated for its potential cognitive-enhancing and neuroprotective effects. This document summarizes key findings from preclinical studies, presents available data in a structured format, and details relevant experimental methodologies to facilitate further research and development.
Executive Summary
This compound has demonstrated neuroprotective properties and modulatory effects on the cholinergic and glutamatergic systems in various preclinical models. Its primary mechanism of action is believed to involve the potentiation of the M1 muscarinic acetylcholine receptor signaling pathway and the modulation of NMDA receptor-operated calcium channels. While preclinical evidence suggests potential therapeutic value, a notable scarcity of publicly available, direct comparative studies with other nootropics, featuring quantitative cognitive performance data, limits a comprehensive meta-analysis. This guide synthesizes the existing data and clearly delineates areas where further investigation is warranted.
Mechanism of Action & Signaling Pathways
Nebracetam's cognitive-enhancing effects are thought to be mediated through its influence on key neurotransmitter systems involved in learning and memory.
Cholinergic System Modulation: Nebracetam acts as an agonist at M1 muscarinic acetylcholine receptors.[1] This interaction is believed to be a cornerstone of its nootropic activity, as the M1 receptor plays a crucial role in cognitive processes. Activation of M1 receptors initiates a signaling cascade that can lead to increased neuronal excitability and synaptic plasticity. One of the downstream effects of M1 receptor activation is an increase in intracellular calcium concentration ([Ca2+]i), which was observed in in vitro studies with Nebracetam.[1]
Glutamatergic System Modulation: Preclinical research indicates that Nebracetam can prevent N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[2] It has been shown to protect against neuronal damage induced by glutamate and NMDA, suggesting an interaction with NMDA receptor-operated calcium channels.[2] This neuroprotective action is significant, as excessive NMDA receptor activation and subsequent calcium influx are implicated in the pathophysiology of ischemic brain injury.
Below are diagrams illustrating the proposed signaling pathways for this compound.
Comparative Data on Cognitive Enhancement
Direct, quantitative comparisons of this compound with other nootropics in preclinical cognitive tests are not widely available in the public domain. The following table summarizes the types of preclinical studies conducted and highlights the data that is needed for a full comparative analysis.
| Parameter | This compound | Piracetam | Aniracetam | Oxiracetam |
| Primary Mechanism | M1 Muscarinic Agonist, NMDA Receptor Modulator.[1][2] | AMPA Receptor Modulator | AMPA Receptor Modulator | AMPA Receptor Modulator |
| Passive Avoidance Test | Data not publicly available | Improved retention in aged rats.[3] | Improved retention and reversed scopolamine-induced amnesia. | Improved step-down retention.[4] |
| Morris Water Maze | Data not publicly available | Improved spatial learning in models of cognitive deficit.[5] | Data available in specific models | Improved acquisition performance in aged rats.[4] |
| Radial Arm Maze | Data not publicly available | Data available in specific models | Data available in specific models | Data available in specific models |
| Neuroprotection | Demonstrated protection against ischemic neuronal injury.[6] | Shown to have neuroprotective effects in cerebral hypoperfusion models.[5] | Data available in specific models | Data available in specific models |
Experimental Protocols
To facilitate future comparative studies, this section outlines the methodologies for key behavioral tests used to assess cognitive function in preclinical models.
Passive Avoidance Test
This test assesses learning and memory in rodents. The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber can deliver a mild foot shock.
Experimental Workflow:
-
Acquisition Trial: A rodent is placed in the lit compartment. Due to their natural aversion to light, they will typically move to the dark compartment, at which point a mild, inescapable foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the lit compartment. The latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.
-
Drug Administration: Test compounds are typically administered at a specific time before the acquisition and/or retention trial.
Morris Water Maze
This test is used to assess spatial learning and memory. It consists of a large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
Experimental Protocol:
-
Acquisition Phase: Animals are placed in the pool from different starting positions and must learn to find the hidden platform using spatial cues around the room. This is typically conducted over several days with multiple trials per day. The time to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration: The test compound is administered daily before the trials.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising nootropic agent with a distinct mechanism of action centered on M1 muscarinic agonism and NMDA receptor modulation. Its demonstrated neuroprotective effects in models of cerebral ischemia further underscore its therapeutic potential.
However, a significant gap exists in the literature concerning direct, quantitative comparisons with other established nootropics like Piracetam, Aniracetam, and Oxiracetam. To fully elucidate the comparative efficacy and potential advantages of Nebracetam, future preclinical research should focus on:
-
Head-to-head comparative studies in validated animal models of cognitive impairment.
-
Dose-response studies to establish the optimal therapeutic window for cognitive enhancement.
-
Comprehensive pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Further elucidation of its molecular targets to fully map its signaling pathways.
By addressing these research gaps, the scientific community can gain a clearer understanding of this compound's potential role in the treatment of cognitive disorders.
References
- 1. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidelines for Nebracetam Fumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Nebracetam fumarate, an investigational drug of the racetam family. Due to its status as a research compound, comprehensive safety and toxicity data are limited.[1] Therefore, it is imperative to handle this compound with the utmost care, adhering to stringent laboratory safety protocols. The following guidance is based on general principles for handling investigational chemicals and should be supplemented by a thorough risk assessment specific to your experimental setup.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is recommended. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation. |
| Skin Protection | A flame-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended for prolonged handling. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a potential for aerosolization or if handling larger quantities, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following step-by-step plan outlines the key phases of the handling process.
1. Receiving and Inspection:
- Upon receipt, visually inspect the container for any signs of damage or leakage.
- Verify that the container is properly labeled as "this compound."
- Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
2. Storage:
- Store this compound in a cool, dry, and well-ventilated area.
- Keep the container tightly sealed.
- Store away from incompatible materials. A specific list of incompatibilities is not available, so general caution should be exercised.
- The storage area should be clearly marked with the identity of the compound.
3. Aliquoting and Weighing:
- All aliquoting and weighing of this compound powder should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
- Use dedicated spatulas and weighing boats.
- Minimize the creation of dust.
4. In-Experiment Handling:
- When using solutions of this compound, handle them within a fume hood.
- Avoid direct contact with skin and eyes.
- Be aware of the potential for related fumarate compounds to cause serious gastrointestinal reactions.
5. Spill and Emergency Procedures:
- In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- For larger spills, evacuate the area and contact the appropriate safety personnel.
- Have an emergency eyewash station and safety shower readily accessible.
6. Disposal Plan:
- All waste containing this compound (solid and liquid) must be disposed of as hazardous chemical waste.
- Collect waste in clearly labeled, sealed containers.
- Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Signaling Pathway of Potential Hazards
As Nebracetam is an investigational compound, its full toxicological profile is unknown. The diagram below illustrates a generalized pathway of potential exposure and the necessary protective barriers.
Caption: Exposure Routes and Protective Barriers for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
